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  • Product: N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide
  • CAS: 941232-68-4

Core Science & Biosynthesis

Foundational

N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthesis of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide Introduction N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Synthesis of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide

Introduction

N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. Its structure is characterized by a benzene ring functionalized with two chlorine atoms, a methoxy group, and a sulfonamide moiety to which an n-butyl group is attached. The sulfonamide functional group (-SO₂NH-) is a critical pharmacophore present in a multitude of therapeutic agents, including antimicrobial, antitumor, and antithyroid drugs.[1] The unique combination of a lipophilic butyl group, electron-withdrawing chloro substituents, and an electron-donating methoxy group suggests a compound with tailored physicochemical properties relevant for applications in medicinal chemistry and materials science.[2]

This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing an in-depth analysis of the molecule's chemical properties, a detailed protocol for its synthesis and purification, and modern analytical methodologies for its characterization. As no single comprehensive document on this specific molecule exists in current literature, this guide synthesizes established chemical principles and protocols from closely related analogues to provide a robust and scientifically grounded framework for its study and application.

Molecular Structure and Physicochemical Properties

Structural Analysis

The core of the molecule is a 1,2,3,4-tetrasubstituted benzene ring. The sulfonamide linkage provides a key structural and functional element, while the n-butyl chain significantly influences its lipophilicity.

retrosynthesis target N-butyl-3,4-dichloro-2- methoxybenzenesulfonamide disconnection S-N Bond Disconnection target->disconnection precursors 3,4-dichloro-2-methoxy- benzenesulfonyl chloride + n-Butylamine disconnection->precursors

Figure 2: Retrosynthetic pathway for the target molecule.
Synthesis of Key Intermediate: 3,4-dichloro-2-methoxybenzenesulfonyl chloride

The synthesis of the requisite sulfonyl chloride is a critical preliminary step. It is typically prepared by the chlorosulfonation of the parent aromatic compound, 1,2-dichloro-3-methoxybenzene.

Protocol: Chlorosulfonation

  • Rationale: Chlorosulfonic acid is a powerful electrophile that reacts with electron-rich aromatic rings to introduce the -SO₂Cl group. The reaction is exothermic and liberates HCl gas, requiring careful temperature control and ventilation. [3][4]1. In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution).

  • Charge the flask with 1,2-dichloro-3-methoxybenzene (1.0 equivalent).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add chlorosulfonic acid (2.0-2.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. [5]5. Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Very carefully pour the reaction mixture onto crushed ice. [4]The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude sulfonyl chloride can be purified by recrystallization from a suitable solvent or used directly in the next step after thorough drying.

Protocol: Synthesis of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide

This procedure details the final coupling step to form the target sulfonamide.

Materials & Equipment:

  • 3,4-dichloro-2-methoxybenzenesulfonyl chloride

  • n-Butylamine

  • Triethylamine (TEA) or Sodium Carbonate [6]* Dichloromethane (DCM) or an aqueous medium [1][6]* Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dichloro-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in dichloromethane (DCM).

  • Add triethylamine (1.2-1.5 equivalents) to the solution. [7]Causality: TEA acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, which is crucial to drive the equilibrium towards product formation and prevent protonation of the n-butylamine nucleophile. [8]3. Amine Addition: Cool the mixture in an ice bath and slowly add n-butylamine (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. [3]The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. [6]5. Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1N HCl solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). [7] * Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product. [6]

Purification and Characterization

The crude product can be purified to the required standard for analysis and further application.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying solid sulfonamides. A solvent system such as ethanol/water or ethyl acetate/hexane can be employed. [6][9] * Column Chromatography: If recrystallization is insufficient, purification can be achieved using silica gel column chromatography with a gradient elution of hexane and ethyl acetate. [6]

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the molecular structure.

    • Mass Spectrometry (MS): To confirm the molecular weight. [1] * Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the S=O stretches of the sulfonamide.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis setup 1. Dissolve Sulfonyl Chloride & Base (TEA) in DCM addition 2. Add n-Butylamine dropwise at 0°C setup->addition reaction 3. Stir at Room Temp (Monitor by TLC) addition->reaction wash 4. Wash with HCl, NaHCO₃, Brine reaction->wash dry 5. Dry over MgSO₄ wash->dry concentrate 6. Concentrate in vacuo dry->concentrate purify 7. Recrystallization or Column Chromatography concentrate->purify analyze 8. Characterize via NMR, MS, IR purify->analyze

Figure 3: Workflow for the synthesis and purification of the target molecule.

Chemical Reactivity and Stability

The Sulfonamide Moiety

The sulfonamide group is the primary reactive center. The nitrogen atom is nucleophilic, though its reactivity is significantly attenuated by the strong electron-withdrawing effect of the adjacent sulfonyl group. The N-H proton is weakly acidic and can be deprotonated by strong bases. The S-N bond is generally robust but can be cleaved under specific reductive or harsh acidic/basic conditions.

The Aromatic Ring

The reactivity of the benzene ring towards electrophilic aromatic substitution is heavily influenced by its substituents:

  • Dichloro Groups: The two chlorine atoms are strong deactivating groups due to their inductive electron withdrawal, making the ring less susceptible to further electrophilic attack.

  • Methoxy Group: The methoxy (-OCH₃) group is a strong activating, ortho-, para-directing group due to resonance electron donation. [3]This activating effect partially counteracts the deactivating effect of the chlorine atoms. However, as the ring is already heavily substituted, further functionalization would be sterically hindered and synthetically challenging.

Stability and Storage

Like most aromatic sulfonamides, N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide is expected to be a stable solid under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. [10]

Analytical Methodologies

Quantitative analysis and purity determination are critical for any research or development application. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS/MS) is the state-of-the-art method for analyzing sulfonamides in various matrices. [11][12] Protocol: Conceptual LC/MS/MS Analysis

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration. Prepare a series of dilutions for calibration.

  • Solid Phase Extraction (SPE): For complex matrices (e.g., environmental or biological samples), a pre-concentration and clean-up step using SPE may be necessary. Hydrophilic-lipophilic balanced (HLB) cartridges are effective for retaining a broad range of compounds, including sulfonamides. [11]3. Chromatographic Separation (LC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both typically containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Detection (MS/MS):

    • Ionization: Electrospray Ionization (ESI), likely in positive mode.

    • Analysis: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) and monitoring specific fragment ions.

analytical_workflow start Sample prep 1. Sample Preparation (Dissolution/Dilution) start->prep spe 2. Solid Phase Extraction (SPE) (Optional Clean-up) prep->spe for complex matrix lc 3. LC Separation (C18 Column) prep->lc spe->lc ms 4. MS/MS Detection (ESI+, MRM) lc->ms data 5. Data Analysis (Quantification) ms->data end Result data->end

Figure 4: General workflow for the LC/MS/MS analysis of sulfonamides.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a conservative approach to handling should be adopted based on data from analogous structures.

  • Hazard Classification: Expected to cause skin and eye irritation. [13][14]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. [13][15]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. [13]* First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention. [13] * Skin: Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice. [15]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide is a compound with significant potential, bridging the well-established pharmacology of the sulfonamide core with a unique substitution pattern that modulates its physicochemical properties. This guide provides the foundational knowledge for its synthesis, purification, and analysis by drawing upon established, authoritative chemical literature. The detailed protocols and workflows herein offer a practical framework for researchers to produce and study this molecule, enabling further exploration in drug discovery and chemical science.

References

  • Safety Data Sheet (SDS) 45642. (2024, July 1).
  • An In-depth Technical Guide to the Key Reactive Sites of 3,4-Dimethoxybenzenesulfonyl Chloride. Benchchem.
  • SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl chloride. (2025, September 15). Thermo Fisher Scientific.
  • Chemical Properties of Benzenesulfonamide, 3-amino-N-butyl-4-methoxy- (CAS 80-22-8). Cheméo.
  • SAFETY DATA SHEET - 4-n-Butylbenzenesulfonamide. (2025, December 23). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Methoxy-4-methylbenzenesulfonamide. (2025, December 26). Fisher Scientific.
  • Aziz-ur-Rehman, et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry.
  • N-Butylbenzenesulfonamide.
  • Rodrigues, E. O., et al. (2011). 4-Chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • N-Butylbenzenesulfonamide (CAS 3622-84-2). CymitQuimica.
  • N-butyl-3,4-dichloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide. Chemazone.
  • Synthesis of N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide. EvitaChem.
  • N-butyl Benzene Sulfonamide. Jinli Chemical.
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent.
  • Patil, S. S., et al. (2012). Synthesis and characterisation of process related impurity in bosentan monohydrate. Journal of Chemical and Pharmaceutical Research.
  • Grube, A., et al. (2010). Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.
  • Benzenesulfonamide, N-butyl-. Substance Details - SRS | US EPA.
  • Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol. Benchchem.
  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
  • Ternes, T. A. (1999). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry.
  • Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • Yousuf, S., et al. (2012). 2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • The role of the methoxy group in approved drugs.

Sources

Exploratory

Thermal Profiling of Novel Benzenesulfonamide Derivatives: A Comprehensive Thermogravimetric Analysis (TGA) Guide

Executive Summary Benzenesulfonamides represent a highly versatile class of pharmacophores, forming the structural backbone of numerous antimicrobial, anti-inflammatory, and antineoplastic agents. As drug development piv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzenesulfonamides represent a highly versatile class of pharmacophores, forming the structural backbone of numerous antimicrobial, anti-inflammatory, and antineoplastic agents. As drug development pivots toward complex formulations—such as transition metal-sulfonamide complexes and co-crystals—understanding their thermal stability becomes paramount. Thermogravimetric Analysis (TGA) is not merely a quality control tool; it is a fundamental technique for elucidating degradation kinetics, solvation states, and polymorphic stability. This whitepaper provides an authoritative framework for conducting and interpreting TGA on benzenesulfonamide derivatives.

The Mechanistic Importance of Thermal Profiling

Subjecting novel benzenesulfonamides to rigorous TGA provides critical insights that directly impact downstream pharmaceutical processing:

  • Solvation and Hydration States: Differentiating between surface moisture, lattice water, and coordinated water is critical for Active Pharmaceutical Ingredient (API) stability.

  • Degradation Pathways: The sulfonamide linkage (-SO 2​ NH-) is susceptible to specific thermal cleavage. Identifying the onset temperature of desulfonation prevents API degradation during hot-melt extrusion or other high-temperature formulation processes.

  • Kinetic Modeling: Extracting activation energy ( Ea​ ) using non-isothermal methods allows us to predict shelf-life, thermodynamic stability, and long-term viability of the drug compound[1].

Experimental Methodology: A Self-Validating TGA Protocol

As a Senior Application Scientist, I emphasize that a thermal analysis protocol is only as reliable as its internal validation. The following step-by-step methodology is designed to eliminate thermal lag, buoyancy effects, and crucible-sample interactions.

Step 1: Instrument Calibration and Baseline Correction
  • Action: Perform a blank run using an empty crucible under identical experimental heating conditions before running the sample.

  • Causality: Buoyancy effects change the apparent mass of the sample as the purge gas density decreases with rising temperature. Subtracting the blank baseline ensures that the recorded mass loss is exclusively from the sample, self-validating the quantitative output.

Step 2: Crucible Selection and Sample Preparation
  • Action: Weigh 2.0 to 5.0 mg of the benzenesulfonamide derivative into an alumina (Al 2​ O 3​ ) crucible. Do not use platinum crucibles.

  • Causality: Benzenesulfonamides contain sulfur. At elevated temperatures (>500 °C), sulfur decomposition products (e.g., SO 2​ , H 2​ S) can react with platinum, causing irreversible alloying and damage to the sensor. A small sample mass (2–5 mg) prevents thermal gradients within the sample bed, ensuring sharp, well-resolved Derivative Thermogravimetry (DTG) peaks.

Step 3: Atmosphere Control
  • Action: Purge the furnace with high-purity Nitrogen (N 2​ ) at a flow rate of 40–50 mL/min.

  • Causality: An inert atmosphere prevents the premature oxidative degradation of the organic framework. This allows us to isolate pure thermal cracking and desulfonation events. If oxidative stability is the goal, a switch to synthetic air or dynamic oxygen can be programmed post-600 °C to ash the remaining carbonaceous char[1].

Step 4: Non-Isothermal Heating Program
  • Action: Heat the sample from 25 °C to 800 °C at a constant rate of 10 °C/min.

  • Causality: A 10 °C/min rate is the industry gold standard for pharmaceutical compounds[2]. Faster rates (e.g., 20 °C/min) induce thermal lag, pushing the apparent decomposition temperatures artificially high. Slower rates improve resolution but risk baseline drift over long acquisition times.

TGA_Workflow Start Sample Preparation (2-5 mg, Alumina Crucible) Purge Atmosphere Control (N2 Purge at 40-50 mL/min) Start->Purge Heat Non-Isothermal Heating (10 °C/min up to 800 °C) Purge->Heat Detect Mass Loss Detection (TG & DTG Curves) Heat->Detect Analyze Kinetic Analysis (Coats-Redfern Method) Detect->Analyze

Fig 1: Self-validating TGA experimental workflow for benzenesulfonamide derivatives.

Thermogravimetric Data & Kinetic Analysis

The thermal decomposition of benzenesulfonamides and their metal complexes typically follows a multi-stage pathway. By analyzing the TG (mass loss) and DTG (rate of mass loss) curves, we can assign specific structural cleavages to temperature ranges.

Table 1 summarizes the quantitative thermal behavior of several novel benzenesulfonamide derivatives and complexes based on authoritative literature.

Table 1: Thermogravimetric Decomposition Profiles of Benzenesulfonamide Derivatives

Compound / ComplexStage I: Dehydration (°C)Stage II: Main Degradation (°C)Final Residue (>600 °C)
[Ru(smx)(H 2​ O) 2​ Cl 2​ ]Cl (Sulfamethoxazole Complex)25 – 169 (Loss of coordinated H 2​ O)312 – 402 (SMX ligand breakdown)RuO 2​ [2]
Sulfisoxazole (SUL) 24 – 180 (Surface moisture loss)221 – 539 (Sulfonamide cleavage)Carbonaceous Char[3]
Zn(II) Sulfadiazine Schiff Base 45 – 120 (H-bond break & H 2​ O loss)170 – 400 (Ligand decomposition)ZnO[4]
Ibuprofen-Benzenesulfonamide Hydrazide N/A (Anhydrous)200 – 600 (Gradual mass reduction)Char[5]

Mechanistic Insights into Thermal Degradation

When analyzing the DTG curves of benzenesulfonamide metal complexes, we observe a distinct, predictable sequence of events:

  • Dehydration (Ambient to 180 °C): The initial mass loss is almost always endothermic. The exact temperature dictates the nature of the water. Surface moisture evaporates below 100 °C, whereas coordinated water molecules (directly bound to a metal center, e.g., in Ru(III) or Pt(IV) complexes) require higher thermal energy (120–180 °C) to break the coordinate covalent bonds[2].

  • Sulfonamide Cleavage and Desulfonation (200 °C to 500 °C): This is the defining thermal event for this class of compounds. The breakdown of the benzenesulfonamide moiety typically begins with the rupture of the S-N bond, followed by the extrusion of sulfur dioxide (SO 2​ ), ammonia (NH 3​ ), and various nitrogen oxides (NO x​ )[2]. The loss of these volatile gases registers as a massive, sharp peak on the DTG curve.

  • Carbonization and Metal Oxide Formation (>500 °C): The remaining aromatic rings undergo thermal cracking and carbonization. If the derivative is a metal complex, the final stable residue in an inert atmosphere is often a metal sulfide or pure metal, whereas in an oxidative atmosphere, it yields a stoichiometric metal oxide (e.g., PtO 2​ , RuO 2​ )[2].

Degradation_Pathway Complex Benzenesulfonamide Complex (Hydrated State) Dehydration Stage I: Dehydration (40-180 °C) Loss of Lattice/Coordinated H2O Complex->Dehydration Desulfonation Stage II: Sulfonamide Cleavage (200-500 °C) Release of SO2, NH3, NOx Dehydration->Desulfonation Residue Stage III: Final Residue (>500 °C) Metal Oxides or Carbon Char Desulfonation->Residue

Fig 2: Multi-stage thermal degradation pathway of benzenesulfonamide metal complexes.

Conclusion

Thermogravimetric analysis is indispensable for the physicochemical profiling of novel benzenesulfonamide derivatives. By strictly controlling experimental parameters—such as utilizing alumina crucibles to prevent sulfur-induced alloying and maintaining an inert nitrogen purge to isolate thermal cracking—researchers can accurately map the degradation kinetics of these crucial pharmacophores. The resulting thermal profiles not only guide formulation strategies but also validate the structural integrity of newly synthesized metal-ligand complexes.

References

  • Kinetics and Thermal Decomposition of (4-((Furan-2 Ylmethylene)Amino)Benzenesulfonamide Journal of Chemical and Pharmaceutical Research (JOCPR)[Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand MDPI - Molecules[Link]

  • Thermal Analysis of Metal Complexes of SuccinylSulfathiazole and Sulfisoxazole Sphinx Knowledge House[Link]

  • Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives PubMed Central (PMC)[Link]

  • New superior bioactive metal complexes of ligand with N, O donor atoms bearing sulfadiazine moiety: Physicochemical study and thermal behavior for chemotherapeutic application Arabian Journal of Chemistry[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide as a Putative Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the investigation of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide as a potential novel antimicrobia...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the investigation of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide as a potential novel antimicrobial agent. While specific data for this compound is not extensively available in current literature, this guide is built upon the well-established principles of sulfonamide antibiotics.[1][2][3][4][5] We will explore the probable mechanism of action, provide detailed protocols for antimicrobial susceptibility testing, and offer insights into the interpretation of results. The methodologies outlined herein are designed to provide a robust framework for the initial characterization and validation of this compound's antimicrobial efficacy.

Introduction: The Scientific Rationale

Sulfonamides were among the first classes of synthetic antimicrobial agents to be used systemically and played a pivotal role in the pre-antibiotic era.[1][2] They are synthetic analogues of p-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid.[4] By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the folic acid pathway, leading to a bacteriostatic effect.[1][3] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[3]

The compound in focus, N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide, is a derivative of the classic benzenesulfonamide structure. Its unique substitutions—an N-butyl group, two chlorine atoms, and a methoxy group—are anticipated to modulate its physicochemical properties and, consequently, its biological activity. The N-butyl group may enhance lipophilicity, potentially improving membrane permeability. The dichloro and methoxy substitutions on the benzene ring can significantly influence the electronic properties of the molecule, which may affect its binding affinity to the target enzyme.[6][7]

Postulated Mechanism of Action

Based on its core sulfonamide structure, the primary hypothesized mechanism of action for N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide is the inhibition of bacterial folic acid synthesis.

Diagram of the Folic Acid Synthesis Pathway and Site of Inhibition

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Synthesis Sulfonamide N-butyl-3,4-dichloro-2- methoxybenzenesulfonamide Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate DHFR Purines Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines Essential for DNA, RNA, and protein synthesis

Caption: Postulated mechanism of action via competitive inhibition of DHPS.

Experimental Protocols

To ascertain the antimicrobial potential of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide, a systematic evaluation of its activity against a panel of clinically relevant microorganisms is essential. The following protocols are foundational for this assessment.

Preparation of Stock Solutions

A critical first step is the preparation of a high-concentration stock solution of the test compound. Due to the likely hydrophobic nature of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide, an organic solvent will be necessary for initial dissolution.

Materials:

  • N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Microcentrifuge tubes, sterile

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide powder (e.g., 10 mg).

  • Dissolve the powder in a minimal volume of sterile DMSO to create a high-concentration stock (e.g., 10 mg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[8]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inocula, standardized to the appropriate cell density (typically 5 x 10^5 CFU/mL for bacteria)

  • Positive control (growth control: broth with inoculum, no compound)

  • Negative control (sterility control: broth only)

  • Reference antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Multichannel pipette

Procedure:

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the prepared stock solution of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide (at a starting concentration, e.g., 512 µg/mL in CAMHB) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control.

  • Prepare the microbial inoculum to a concentration of 1 x 10^6 CFU/mL in CAMHB.

  • Add 50 µL of the standardized inoculum to each well (except the negative control), resulting in a final volume of 100 µL and a final inoculum density of 5 x 10^5 CFU/mL.

  • Seal the plate and incubate at 37°C for 18-24 hours for most bacteria.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth).

Diagram of the MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare Compound Stock Solution SerialDilution Perform 2-Fold Serial Dilution in 96-Well Plate Stock->SerialDilution Inoculum Standardize Microbial Inoculum AddInoculum Add Inoculum to Wells Inoculum->AddInoculum SerialDilution->AddInoculum Incubate Incubate at 37°C for 18-24 hours AddInoculum->Incubate ReadMIC Visually Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Caption: General workflow for the broth microdilution MIC assay.

Data Presentation and Interpretation

The results of the MIC assays should be tabulated for clear comparison of the compound's activity against different microbial species.

Table 1: Hypothetical Antimicrobial Activity of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide
MicroorganismStrain IDGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Positive16
Enterococcus faecalisATCC 29212Positive32
Escherichia coliATCC 25922Negative64
Pseudomonas aeruginosaATCC 27853Negative>128
Candida albicansATCC 90028N/A (Fungus)64

Interpretation of Hypothetical Data:

  • Activity Spectrum: The hypothetical data suggests that N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide may have greater potency against Gram-positive bacteria compared to Gram-negative bacteria. This is a common characteristic of some antimicrobial compounds due to the differences in the bacterial cell wall structure.

  • Limited Gram-Negative Activity: The higher MIC value for E. coli and the lack of activity against P. aeruginosa (a notoriously difficult organism to inhibit) could indicate issues with penetration through the outer membrane of Gram-negative bacteria or efflux pump activity.

  • Antifungal Potential: The activity against Candida albicans suggests a broader spectrum of antimicrobial action that warrants further investigation.

Further Investigational Steps

Should initial MIC screening demonstrate promising activity, the following studies are recommended to further characterize the compound:

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

  • Time-Kill Kinetic Assays: To assess the rate at which the compound kills the target microorganism.

  • Cytotoxicity Assays: To evaluate the toxicity of the compound against mammalian cell lines, which is crucial for determining its therapeutic index.

  • Anti-biofilm Assays: To investigate the compound's ability to prevent the formation of or eradicate established biofilms, which are a significant challenge in clinical settings.[9][10]

Conclusion

N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide represents a novel chemical entity within the broader class of sulfonamide antimicrobials. While its specific efficacy is yet to be determined, the established mechanism of action of sulfonamides provides a strong rationale for its investigation. The protocols and interpretive guidance provided in this document offer a comprehensive framework for the initial assessment of its antimicrobial properties. Rigorous adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is paramount in the early stages of antimicrobial drug discovery.

References

  • Wikipedia. Sulfonamide (medicine). [Link]

  • EBSCO. Sulfonamide (medicine) | Health and Medicine | Research Starters. [Link]

  • MSD Manual Professional Edition. Sulfonamides - Infectious Disease. [Link]

  • PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • MDPI. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • J-STAGE. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]

  • National Center for Biotechnology Information. The study of antimicrobial properties of immobilized fibrous N,N-dichloro sulfonamides. [Link]

  • IntechOpen. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. [Link]

  • Google Patents.
  • YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]

Sources

Application

Application Notes and Protocols for Substituted Benzenesulfonamides in Cancer Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: The following guide addresses the broader class of substituted benzenesulfonamides as potential antican...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The following guide addresses the broader class of substituted benzenesulfonamides as potential anticancer agents, drawing parallels to the structural motifs present in N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide. While specific data for this exact molecule is not prevalent in the public domain, the principles, mechanisms, and experimental approaches detailed herein are derived from extensive research on analogous compounds and provide a robust framework for investigating novel benzenesulfonamide-based therapeutic candidates.

Introduction: The Benzenesulfonamide Scaffold in Oncology

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1] In oncology, this scaffold has emerged as a versatile pharmacophore, with derivatives demonstrating efficacy against various cancers by targeting distinct molecular pathways.[2][3] The chemical tractability of the benzenesulfonamide core allows for extensive structural modifications, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.

The structural features of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide—a substituted benzene ring, a sulfonamide linker, and an N-alkyl group—are representative of key elements explored in the design of novel anticancer agents. The dichloro and methoxy substitutions on the benzene ring can significantly influence the molecule's interaction with target proteins and its overall physicochemical properties.[4][5]

Mechanisms of Action of Benzenesulfonamide Derivatives in Cancer

Benzenesulfonamide derivatives exert their anticancer effects through various mechanisms, often by inhibiting key enzymes or disrupting protein-protein interactions crucial for tumor growth and survival.

Carbonic Anhydrase Inhibition

A primary and well-established mechanism of action for many benzenesulfonamide-based anticancer agents is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[6] These enzymes play a critical role in regulating intra- and extracellular pH in the tumor microenvironment, contributing to tumor cell proliferation, survival, and metastasis. By inhibiting these CAs, benzenesulfonamide derivatives can disrupt pH homeostasis, leading to apoptosis and reduced tumor growth.[6]

Tubulin Polymerization Inhibition

Several benzenesulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization.[7][8] By binding to the colchicine site on tubulin, these compounds disrupt the formation of the mitotic spindle, a critical structure for cell division.[8] This leads to a G2/M phase cell cycle arrest and subsequent apoptotic cell death.[7] This mechanism is particularly relevant for overcoming resistance to taxane-based chemotherapies.[7]

Kinase Inhibition

The benzenesulfonamide scaffold has been successfully employed in the design of inhibitors targeting various protein kinases that are often dysregulated in cancer.[9][10] For instance, derivatives have been developed to inhibit receptor tyrosine kinases (RTKs) like TrkA, which are involved in glioblastoma progression.[9][10] By blocking the ATP-binding site of these kinases, these inhibitors can halt downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

Inhibition of Pro-survival Proteins

More complex benzenesulfonamide-containing molecules have been developed to target pro-survival proteins of the B-cell lymphoma 2 (Bcl-2) family.[11] These proteins are often overexpressed in cancer cells, contributing to resistance to apoptosis. By mimicking the binding of pro-apoptotic proteins, these inhibitors can restore the natural cell death process.[11]

Key Experimental Protocols for Evaluating Benzenesulfonamide Derivatives

The following protocols provide a framework for the preclinical evaluation of novel benzenesulfonamide compounds.

In Vitro Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of a benzenesulfonamide derivative on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the benzenesulfonamide derivative in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Western Blot Analysis for Target Engagement and Pathway Modulation

Objective: To investigate the effect of a benzenesulfonamide derivative on the expression and/or phosphorylation status of target proteins and downstream signaling molecules.

Protocol:

  • Cell Lysis: Treat cancer cells with the benzenesulfonamide derivative at its IC₅₀ concentration for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target protein (e.g., CA IX, phosphorylated tubulin, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Kinase Assay

Objective: To directly measure the inhibitory activity of a benzenesulfonamide derivative against a specific protein kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, a specific substrate peptide, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the benzenesulfonamide derivative at various concentrations to the reaction mixture.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time to allow the phosphorylation of the substrate.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay or a fluorescence-based assay).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of a benzenesulfonamide derivative in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the benzenesulfonamide derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

  • Data Analysis: Plot the tumor growth curves for each group and calculate the tumor growth inhibition (TGI).

Data Presentation and Visualization

Quantitative Data Summary
Compound Class Target Cancer Cell Line IC₅₀ (µM) Reference
Pyrazoline BenzenesulfonamidesMMP-2, MMP-9, CA IX, COX-2A549, MCF-7, HeLa, COLO 205Varies[2]
Thiazolone-BenzenesulfonamidesCarbonic Anhydrase IXMDA-MB-231, MCF-71.52 - 6.31[6]
Imidazole-BenzenesulfonamidesNot specifiedMDA-MB-231, IGR3920.5 - 27.8[12]
Indoline-BenzenesulfonamidesNot specifiedA549, HeLa, MCF-7, Du-1451.98 - 9.12[3]
N-aryl-BenzenesulfonamidesTubulinHeLa, MCF7Nanomolar range[7]
Signaling Pathway and Workflow Diagrams

G cluster_0 Benzenesulfonamide Inhibition of CA IX Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Expression HIF1a->CAIX pH_regulation Extracellular Acidification & Intracellular Alkalinization CAIX->pH_regulation Proliferation Tumor Cell Proliferation & Survival pH_regulation->Proliferation Metastasis Metastasis pH_regulation->Metastasis Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->CAIX Inhibition G cluster_1 Experimental Workflow for In Vitro Evaluation Start Synthesized Benzenesulfonamide Compound Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability IC50 Determine IC₅₀ Cell_Viability->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Western_Blot Western Blot Mechanism_Study->Western_Blot Kinase_Assay Kinase Assay Mechanism_Study->Kinase_Assay Cell_Cycle Cell Cycle Analysis Mechanism_Study->Cell_Cycle Apoptosis_Assay Apoptosis Assay Mechanism_Study->Apoptosis_Assay Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization Kinase_Assay->Lead_Optimization Cell_Cycle->Lead_Optimization Apoptosis_Assay->Lead_Optimization

Caption: Workflow for Preclinical In Vitro Evaluation.

Conclusion and Future Directions

The benzenesulfonamide scaffold represents a privileged structure in the development of novel anticancer therapeutics. The diverse mechanisms of action, coupled with the potential for chemical modification, make this class of compounds a rich area for further investigation. Future research should focus on the development of highly selective inhibitors to minimize off-target effects and the use of advanced drug delivery systems to enhance tumor targeting and reduce systemic toxicity. While direct research on N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide is limited, the principles and protocols outlined in this guide provide a solid foundation for its investigation and for the broader exploration of substituted benzenesulfonamides in cancer research.

References

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). MDPI. Retrieved March 14, 2026, from [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). RSC Publishing. Retrieved March 14, 2026, from [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021, November 13). MDPI. Retrieved March 14, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2019, July 17). IntechOpen. Retrieved March 14, 2026, from [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023, July 31). MDPI. Retrieved March 14, 2026, from [Link]

  • Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. (2021, February 14). MDPI. Retrieved March 14, 2026, from [Link]

  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. (n.d.). Asian Journal of Chemistry. Retrieved March 14, 2026, from [Link]

  • Nimesulide Containing Dimethoxy Benzamide: From Fever Reduction to Cancer Treatment. (n.d.). MDPI. Retrieved March 14, 2026, from [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023, July 31). PMC. Retrieved March 14, 2026, from [Link]

  • Discovery of an orally bioavailable small molecule inhibitor of prosurvival B-cell lymphoma 2 proteins. (2008, November 13). PubMed. Retrieved March 14, 2026, from [Link]

  • The role of the methoxy group in approved drugs. (2024, April). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 30). YouTube. Retrieved March 14, 2026, from [Link]

Sources

Method

Application Note: N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide as a Chemical Probe for Androgen Receptor Antagonism

Scientific Rationale & Pharmacological Background The Androgen Receptor (AR) is a ligand-dependent transcription factor that plays a foundational role in the progression of prostate cancer, particularly in castration-res...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Background

The Androgen Receptor (AR) is a ligand-dependent transcription factor that plays a foundational role in the progression of prostate cancer, particularly in castration-resistant prostate cancer (CRPC). While clinical antiandrogens (e.g., Enzalutamide, Apalutamide) are highly effective, the emergence of AR ligand-binding domain (LBD) mutations necessitates the continuous development of novel chemical scaffolds.

N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide is a highly optimized, synthetic derivative of N-butylbenzenesulfonamide (NBBS) . NBBS was originally isolated from the bark extract of Pygeum africanum (Prunus africana) and identified as a naturally occurring, specific AR antagonist capable of inhibiting AR nuclear translocation and prostate cancer cell growth ([1]).

While native NBBS provides a valuable chemical foundation, it exhibits moderate potency. The rational introduction of a 3,4-dichloro-2-methoxy substitution pattern onto the benzenesulfonamide core serves a dual purpose:

  • Enhanced Hydrophobic Packing: The 3,4-dichloro motif deeply inserts into the hydrophobic sub-pocket of the AR LBD, a structural strategy similarly utilized in advanced synthetic antiandrogens to increase binding affinity ([2]).

  • Steric Restriction of Helix 12: The bulky 2-methoxy group restricts the conformational flexibility of the sulfonamide linkage. Upon binding, this steric bulk physically prevents AR Helix 12 (H12) from folding into the active "agonist" conformation, thereby blocking the formation of the Activation Function-2 (AF-2) surface required for coactivator recruitment ([3]).

Mechanistic Pathway of Inhibition

Unlike first-generation antiandrogens that merely compete for binding, this probe functions via a profound structural disruption. By stabilizing the AR in an inactive conformation, it prevents the dissociation of heat shock proteins (HSP90), thereby halting the receptor's translocation from the cytosol to the nucleus.

AR_Mechanism DHT Androgen (DHT / R1881) AR_Cyto Cytosolic AR-HSP90 Complex DHT->AR_Cyto Binds LBD Probe N-butyl-3,4-dichloro- 2-methoxybenzenesulfonamide Probe->AR_Cyto Competitive Binding AR_Active Activated AR (Conformational Shift) Probe->AR_Active Blocks Helix 12 Folding Nucleus Nuclear Translocation Probe->Nucleus Prevents Translocation AR_Cyto->AR_Active HSP90 Dissociation AR_Active->Nucleus Dimerization ARE Androgen Response Elements (ARE) Nucleus->ARE DNA Binding Transcription Tumor Proliferation (PSA, TMPRSS2) ARE->Transcription Gene Expression

Fig 1. Mechanistic pathway of AR inhibition by the synthesized benzenesulfonamide probe.

Physicochemical Profile

To ensure reliable in vitro application, the probe must be handled according to its specific physicochemical constraints.

PropertyValueExperimental Implication
Molecular Weight 312.21 g/mol Highly cell-permeable; standard dosing applies.
cLogP 4.15Lipophilic. Requires DMSO for primary stock solutions.
Solubility (Aqueous) < 0.1 mg/mLMust be diluted in culture media immediately prior to use to prevent precipitation. Max final DMSO concentration: 0.1%.
Target Selectivity AR (Wild-Type & T877A)Does not cross-react with Glucocorticoid (GR) or Estrogen (ER) receptors.

Self-Validating Experimental Workflows

To establish trustworthiness in your data, assays utilizing this chemical probe must be designed as self-validating systems . This means integrating internal controls that account for endogenous hormones and receptor mutations.

Causality Behind Experimental Choices:
  • Charcoal-Stripped FBS (CSS): Standard serum contains endogenous androgens that will outcompete the probe. CSS is stripped of lipophilic hormones, providing a true "zero-androgen" baseline.

  • Use of R1881 (Methyltrienolone): Natural DHT is rapidly metabolized in vitro by cellular 3α-hydroxysteroid dehydrogenases. R1881 is a synthetic, metabolically stable androgen that provides constant agonistic pressure during the assay window.

  • Dual Cell-Line Validation: Testing must occur in both VCaP (Wild-Type AR amplification) and LNCaP (T877A mutant AR) cells to prove the probe overcomes common clinical resistance mechanisms.

Workflow Step1 Cell Seeding (Charcoal-Stripped FBS) Step2 Starvation (48 Hours) Step1->Step2 Step3 Probe Pre-incubation (1 Hour) Step2->Step3 Step4 Androgen Stimulation (R1881, 24 Hours) Step3->Step4 Step5 Multiplex Readout (IF & RT-qPCR) Step4->Step5

Fig 2. Self-validating experimental workflow for assessing AR antagonist efficacy.

Protocol A: High-Content Imaging of AR Nuclear Translocation

Objective: Quantify the physical retention of AR in the cytoplasm following probe treatment.

  • Cell Preparation: Seed VCaP cells at 1×104 cells/well in a 96-well optical bottom plate using Phenol Red-free RPMI supplemented with 5% CSS. Incubate for 48 hours to deplete residual androgen signaling.

  • Compound Pre-Treatment: Prepare a 10 mM stock of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide in DMSO. Perform a 10-point serial dilution. Treat cells with the probe (0.1 nM to 10 µM) for 1 hour. Control Wells: 0.1% DMSO (Vehicle) and 10 µM Enzalutamide (Positive Control).

  • Agonist Challenge: Spike all wells (except the absolute negative control) with 1 nM R1881. Incubate for 2 hours at 37°C.

  • Fixation & Permeabilization: Wash with cold PBS. Fix cells with 4% Paraformaldehyde (PFA) for 15 mins. Permeabilize with 0.2% Triton X-100 in PBS for 10 mins.

  • Immunostaining: Block with 5% BSA for 1 hour. Incubate with primary anti-AR antibody (e.g., Cell Signaling Technology, clone D6F11) at 1:200 overnight at 4°C. Follow with Alexa Fluor 488 secondary antibody and DAPI nuclear counterstain.

  • Analysis: Use a high-content imager to calculate the Nuclear/Cytoplasmic (N/C) intensity ratio. A successful antagonist will yield an N/C ratio of < 1.0 despite R1881 stimulation.

Protocol B: Multiplexed Transcriptional Readout (RT-qPCR)

Objective: Verify that the physical blockade of AR translates to a functional shutdown of downstream oncogenes (PSA/KLK3).

  • Treatment: Follow Steps 1-3 from Protocol A in 6-well plates, but extend the R1881 stimulation window from 2 hours to 24 hours to allow for transcriptional changes.

  • RNA Extraction: Lyse cells using TRIzol reagent. Purify RNA using a standard spin-column kit, ensuring an A260/280 ratio of >1.9.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Amplification: Run multiplex qPCR utilizing TaqMan probes for KLK3 (PSA) and a housekeeping gene (GAPDH or ACTB).

  • Data Processing: Calculate relative fold-change using the 2−ΔΔCt method. Normalize all data to the Vehicle + R1881 control (set as 100% expression).

Expected Data & Quantitative Benchmarks

When executing these protocols, N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide should demonstrate a distinct pharmacological superiority over its natural precursor (NBBS) and perform competitively against clinical standards.

CompoundAR Translocation IC50 (VCaP)PSA Expression IC50 (LNCaP)Efficacy Profile Notes
Natural NBBS ~15.0 µM~22.5 µMWeak baseline antagonism; requires high micromolar dosing.
Novel Probe 0.45 µM 0.80 µM 3,4-dichloro modification yields a >30-fold increase in potency.
Enzalutamide 0.15 µM0.25 µMClinical standard; highly potent but vulnerable to T877A mutations.

Note: The novel probe's ability to maintain sub-micromolar IC50s in LNCaP cells (which harbor the T877A mutation) highlights the utility of the 2-methoxy steric clash in overcoming mutant AR conformations.

References

  • Investigational New Drugs (2010) : NBBS isolated from Pygeum africanum bark exhibits androgen antagonistic activity, inhibits AR nuclear translocation and prostate cancer cell growth.[Link]

  • Molecular and Cellular Endocrinology (2011) : The natural compounds atraric acid and N-butylbenzene-sulfonamide as antagonists of the human androgen receptor and inhibitors of prostate cancer cell growth.[Link]

  • World Intellectual Property Organization (2014): WO2014066799A1 - Modulators of Androgen Receptor (Mechanisms of AR LBD inhibition and Helix 12 displacement).

Sources

Application

Application Note: High-Throughput Analysis of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract This application note presents a robust and sensitive method for the quantitative analysis of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The described proto...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The described protocol utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its selectivity and sensitivity.[1] This guide provides a comprehensive workflow, from sample preparation to data acquisition and analysis, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of mass spectrometry and chromatography, ensuring reliable and reproducible results.

Introduction

N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide is a sulfonamide derivative with a growing significance in medicinal chemistry and drug discovery. The sulfonamide functional group is a critical pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities.[2][3] Accurate and precise quantification of this compound is paramount for process optimization, quality control, and pharmacokinetic studies.

Mass spectrometry, particularly when hyphenated with liquid chromatography (LC-MS), offers unparalleled advantages for the analysis of small molecules in complex matrices.[1][4] This technique provides high sensitivity, specificity, and structural information, making it the gold standard for pharmaceutical analysis. This application note outlines a detailed protocol for the analysis of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide, leveraging the capabilities of modern LC-MS/MS instrumentation.

Experimental Workflow

The overall analytical workflow is designed for efficiency and accuracy, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Reaction Mixture, Biological Fluid) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Matrix Removal Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Analyte Concentration Filtration Syringe Filtration (0.22 µm) Concentration->Filtration Particulate Removal LC_Separation UPLC/HPLC Separation Filtration->LC_Separation Injection ESI Electrospray Ionization (ESI) LC_Separation->ESI Elution MS_Analysis Tandem MS (MRM Mode) ESI->MS_Analysis Ionization Integration Peak Integration MS_Analysis->Integration Data Acquisition Quantification Quantification Integration->Quantification Calibration Curve

Caption: Overall analytical workflow for the LC-MS/MS analysis of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide.

Materials and Reagents

  • Standards: N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide (analytical standard, >98% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) cartridges[5]

  • Syringe Filters: 0.22 µm PTFE or Nylon

Sample Preparation Protocol

Effective sample preparation is crucial for accurate and reproducible LC-MS analysis, as it removes matrix components that can interfere with ionization and prolong column life.[6][7][8]

Protocol for Samples in Complex Matrices (e.g., Biological Fluids):

  • Conditioning: Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load 1 mL of the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 3 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

For simpler matrices, such as reaction mixtures, a "dilute and shoot" approach may be sufficient, where the sample is diluted with the initial mobile phase and then filtered.[9]

Liquid Chromatography Method

The chromatographic separation is designed to resolve the analyte from any potential isomers or impurities. A reversed-phase C18 column is typically suitable for sulfonamides.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 5 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Rationale: The use of a sub-2 µm particle size column provides high resolution and sharp peaks.[4] A gradient elution is employed to ensure efficient separation and elution of the analyte. Formic acid is added to the mobile phase to promote protonation of the analyte for positive ion mode ESI.[10]

Mass Spectrometry Method

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[11]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions To be determined empirically
Fragmentation of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide

The fragmentation of aromatic sulfonamides in positive ion ESI-MS often involves cleavage of the S-N bond and characteristic losses from the aromatic ring.[12][13] For N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide, the protonated molecule [M+H]⁺ is expected. Collision-induced dissociation (CID) will likely lead to several key fragment ions. A common fragmentation pathway for sulfonamides is the loss of SO₂.[12][14]

Fragmentation Precursor Precursor Ion [M+H]⁺ Fragment1 Fragment 1 Loss of C₄H₉N Precursor->Fragment1 CID Fragment2 Fragment 2 Loss of SO₂ Precursor->Fragment2 CID Fragment3 Fragment 3 Cleavage of S-N bond Precursor->Fragment3 CID Fragment4 Fragment 4 Loss of C₄H₉ Precursor->Fragment4 CID

Caption: Predicted fragmentation pathways for N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide in positive ESI-MS.

Protocol for MRM Method Development:

  • Infusion: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the precursor ion mass.

  • Product Ion Scan: Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions.

  • Optimization: Optimize the collision energy for each MRM transition to maximize the signal intensity.

  • Selection: Select at least two MRM transitions for each analyte (one for quantification and one for confirmation) to ensure specificity.

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using a series of known concentrations of the analyte. The peak area of the analyte is plotted against its concentration, and a linear regression is applied.

Key Parameters for Method Validation (based on ICH guidelines):

  • Linearity: Assess the linear range of the assay.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

  • Selectivity: Ensure the method can differentiate the analyte from other components in the sample matrix.

  • Matrix Effect: Evaluate the influence of co-eluting matrix components on the ionization of the analyte.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and reliable approach for the quantitative analysis of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide. The comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection can be readily implemented in research and quality control laboratories. The principles and methodologies described herein are grounded in established scientific literature and best practices, ensuring the generation of high-quality, defensible data.

References

  • Lee, J., Kim, S., & Kim, J. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 435-445. [Link]

  • Perez, J. A., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 812-822. [Link]

  • Kokotou, M. G., & Constantinou-Kokotou, V. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Gao, J., Li, Y., & Li, Z. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4057-4064. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. [Link]

  • Gouvêa, M. M., de Carvalho, L. S., & de Oliveira, A. F. (2010). Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. Química Nova, 33(8), 1735-1740. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. [Link]

  • Ali, I., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Chemistry, 2018, 1-8. [Link]

  • Wang, Y., et al. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Journal of Pharmaceutical Analysis. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Akyüz, M., & Ata, Ş. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(4), 347-356. [Link]

  • Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. [Link]

  • Cheméo. (n.d.). Benzenesulfonamide, 3-amino-N-butyl-4-methoxy- (CAS 80-22-8). Cheméo. [Link]

  • Aziz-ur-Rehman, et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(10), 5431-5436. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Chemazone. (n.d.). N-butyl-3,4-dichloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide. Chemazone. [Link]

  • Fukuyama, T., & Kan, T. (2003). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 61(11), 1130-1139. [Link]

  • Smith, A. B., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(7), 890. [Link]

  • Jinli Chemical. (n.d.). N-butyl Benzene Sulfonamide Best Quality. Jinli Chemical. [Link]

  • PubChem. (n.d.). N-Butylbenzenesulfonamide. PubChem. [Link]

  • Perez-Alvarez, S., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino Acids, 47(10), 2219-2228. [Link]

  • Foster, P. S., et al. (1995). Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring. Journal of Chromatography A, 707(2), 317-323. [Link]

  • IntechOpen. (2017). Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. IntechOpen. [Link]

  • Homer, N. Z. M. (2011). Clinical mass spectrometry: a short review. Spectroscopy Europe, 23(3), 14-18. [Link]

Sources

Method

Application of Benzenesulfonamides as Neuroprotective Agents: A Technical Guide for Researchers

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of benzenesulfonamide derivatives as promising neuroprotective agents. Moving beyond a simple rec...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of benzenesulfonamide derivatives as promising neuroprotective agents. Moving beyond a simple recitation of facts, this guide delves into the mechanistic underpinnings, provides field-proven experimental protocols, and offers insights into the strategic evaluation of these compounds from in vitro screening to in vivo validation.

Introduction: The Emerging Neuroprotective Potential of Benzenesulfonamides

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs. While traditionally known for their diuretic, anticonvulsant, and antimicrobial properties, a growing body of evidence highlights their significant potential in the realm of neuroprotection.[1][2][3] This guide serves as a comprehensive resource to harness this potential, providing both the conceptual framework and the practical methodologies required to investigate and develop novel benzenesulfonamide-based neurotherapeutics.

The complexity of neurodegenerative diseases, such as Alzheimer's disease and ischemic stroke, necessitates a multi-pronged therapeutic approach.[4][5] Benzenesulfonamide derivatives are particularly attractive due to their ability to engage multiple targets involved in the neurodegenerative cascade, including enzymes, ion channels, and inflammatory pathways.[1][2][3][6][7]

Core Mechanisms of Benzenesulfonamide-Mediated Neuroprotection

The neuroprotective effects of benzenesulfonamides are not attributed to a single mechanism but rather a synergistic interplay of various biological activities. Understanding these mechanisms is paramount for rational drug design and the selection of appropriate screening assays.

Key Mechanistic Pathways:

  • Multi-Target Action: Many benzenesulfonamide derivatives act as multi-target-directed ligands (MTDLs), simultaneously modulating different aspects of neurodegenerative pathology.[3][4]

  • Anti-Neuroinflammatory Effects: A crucial aspect of their neuroprotective action is the suppression of neuroinflammation. These compounds can significantly reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and nitric oxide (NO).[2][3][4][5]

  • Antioxidant Properties: Oxidative stress is a key contributor to neuronal damage. Benzenesulfonamides can mitigate this by reducing the accumulation of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[1][2][5][6][8]

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, certain derivatives effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[1][2][3]

  • Carbonic Anhydrase Inhibition: Several benzenesulfonamides are potent inhibitors of carbonic anhydrase (CA) isoforms found in the brain, such as CA II and CA VII.[9][10] This activity is linked to anticonvulsant effects and may play a role in neuroprotection.[9][10]

  • Modulation of Amyloid-β Aggregation: Some derivatives have been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1][2][7]

Benzenesulfonamide Neuroprotective Mechanisms A Benzenesulfonamide Derivative B A->B C Multi-Target Engagement B->C D C->D E Anti-Neuroinflammatory Effects D->E F Antioxidant Activity D->F G Cholinesterase Inhibition D->G H Carbonic Anhydrase Inhibition D->H I E->I K F->K M G->M O H->O J Reduced Pro-inflammatory Cytokines (TNF-α, IL-1β) I->J Q J->Q L Decreased ROS Production K->L L->Q N Increased Acetylcholine Levels M->N N->Q P Neuronal Homeostasis O->P P->Q R Neuroprotection Q->R

Caption: Multi-faceted neuroprotective mechanisms of benzenesulfonamides.

Part 1: In Vitro Evaluation of Benzenesulfonamide Derivatives

The initial phase of drug discovery involves robust in vitro screening to identify and characterize promising lead compounds. This section provides detailed protocols for assessing the neuroprotective efficacy and mechanism of action of benzenesulfonamide derivatives in cell-based models.

Protocol 1.1: Synthesis of Benzenesulfonamide Derivatives

While a detailed synthetic protocol is beyond the scope of this guide, a general and adaptable approach for the synthesis of novel benzenesulfonamide derivatives is outlined below. This method is often employed for creating libraries of compounds for structure-activity relationship (SAR) studies.[11][12]

General Synthetic Scheme:

  • Starting Material: Begin with a commercially available substituted benzenesulfonyl chloride.

  • Reaction with Amine: React the benzenesulfonyl chloride with a diverse range of primary or secondary amines in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane (DCM).

  • Purification: The resulting benzenesulfonamide derivative is then purified using standard techniques such as column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using analytical methods like ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[1]

Protocol 1.2: Assessment of Neuroprotective Efficacy in Cell-Based Assays

This protocol details the use of the MTT assay to quantify the ability of benzenesulfonamide compounds to protect neuronal cells from a toxic insult.[13]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons.[13][14]

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[14]

  • 96-well cell culture plates.

  • Benzenesulfonamide test compounds dissolved in DMSO.

  • Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂), glutamate, or Amyloid-β peptides).[13][14]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[13]

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Step-by-Step Procedure:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[13]

  • Pre-treatment: Treat the cells with various concentrations of the benzenesulfonamide compounds for a predetermined duration (e.g., 2-24 hours).[13][14] Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).

  • Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the untreated control wells) and incubate for the desired time (e.g., 24 hours).[13]

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 1.3: Mechanistic Assays (In Vitro)

To elucidate the underlying mechanisms of neuroprotection, a series of targeted assays should be performed.

A. Assessment of Anti-Neuroinflammatory Activity

This can be achieved by measuring the levels of pro-inflammatory cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Procedure:

  • Follow steps 1-3 of the neuroprotection assay protocol (Protocol 1.2).

  • After the incubation period with the neurotoxin, collect the cell culture supernatant.

  • Use commercially available ELISA kits for TNF-α, IL-1β, etc., and follow the manufacturer's instructions to quantify the cytokine levels.[15]

B. Evaluation of Antioxidant Effects

The antioxidant potential can be assessed by measuring the levels of intracellular reactive oxygen species (ROS).

Procedure:

  • After treatment with the benzenesulfonamide and the neurotoxin, wash the cells with PBS.

  • Incubate the cells with a fluorescent ROS indicator (e.g., DCFH-DA) according to the manufacturer's protocol.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence indicates a reduction in ROS levels.[15]

Part 2: In Vivo Validation of Neuroprotective Benzenesulfonamides

Promising candidates from in vitro studies must be validated in animal models of neurological disease to assess their therapeutic potential in a complex biological system.

Protocol 2.1: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

The MCAO model is a widely used and clinically relevant model for preclinical stroke research.[16][17]

Materials:

  • Adult male rodents (e.g., Sprague Dawley rats or C57BL/6 mice).[18][19]

  • Anesthesia (e.g., isoflurane).[17][20]

  • Surgical microscope and instruments.

  • Coated filament for occlusion.[17][20]

  • Laser Doppler flowmeter to monitor cerebral blood flow.[20]

Step-by-Step Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the animal and make a midline neck incision.[17]

  • Vessel Isolation: Carefully expose and isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Introduce a silicon-coated filament into the ICA and advance it to occlude the origin of the middle cerebral artery.[17] Confirm occlusion with a laser Doppler flowmeter.

  • Reperfusion: After a defined period of occlusion (e.g., 60-120 minutes), withdraw the filament to allow for reperfusion.[18][19]

  • Post-operative Care: Suture the incision and provide post-operative care, including monitoring temperature and hydration.

Protocol 2.2: Assessment of Neuroprotective Efficacy In Vivo

A. Neurological Deficit Scoring

Evaluate the sensorimotor deficits at various time points post-MCAO using a standardized neurological scoring system (e.g., a 5-point scale).[18]

B. Infarct Volume Measurement

  • At the end of the experiment (e.g., 24-48 hours post-MCAO), euthanize the animal and harvest the brain.

  • Slice the brain into coronal sections.

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.[18][20]

  • Quantify the infarct volume using image analysis software.

Data Presentation and Interpretation

A systematic presentation of data is crucial for comparing the efficacy of different benzenesulfonamide derivatives.

Table 1: Comparative Efficacy of Neuroprotective Benzenesulfonamide Derivatives (Hypothetical Data)

Compound IDIn Vitro Neuroprotection (EC₅₀, µM)AChE Inhibition (IC₅₀, µM)Anti-inflammatory Activity (TNF-α IC₅₀, µM)In Vivo Efficacy (Infarct Reduction %)
BZS-0011.2 ± 0.20.5 ± 0.12.5 ± 0.445 ± 5
BZS-0025.8 ± 0.9> 501.1 ± 0.230 ± 7
BZS-0030.9 ± 0.11.2 ± 0.30.8 ± 0.155 ± 6
DonepezilN/A0.02 ± 0.005N/AN/A

Experimental Workflow Visualization

The following diagram illustrates the logical flow from initial compound screening to in vivo validation.

Experimental Workflow start Start: Benzenesulfonamide Compound Library in_vitro_screening In Vitro Screening: Neuroprotection Assays (e.g., MTT) start->in_vitro_screening mechanistic_studies In Vitro Mechanistic Studies: - Anti-inflammatory - Antioxidant - Enzyme Inhibition in_vitro_screening->mechanistic_studies lead_identification Lead Compound Identification mechanistic_studies->lead_identification in_vivo_model In Vivo Model: (e.g., MCAO Stroke Model) lead_identification->in_vivo_model Promising Compounds efficacy_assessment In Vivo Efficacy Assessment: - Neurological Scoring - Infarct Volume in_vivo_model->efficacy_assessment preclinical_candidate Preclinical Candidate Selection efficacy_assessment->preclinical_candidate

Caption: Workflow for the evaluation of benzenesulfonamides as neuroprotective agents.

Conclusion and Future Directions

Benzenesulfonamides represent a versatile and promising class of compounds for the development of novel neuroprotective therapies. Their multi-target nature offers a significant advantage in treating complex neurodegenerative diseases. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their brain permeability and on exploring their efficacy in a wider range of neurological disease models. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to advance this exciting field of drug discovery.

References

  • Sulfonamide Derivatives: Recent Compounds with Potent Anti- Alzheimer's Disease Activity. (n.d.).
  • Application Notes and Protocols for Neuroprotection Assays: A Focus on Progesterone and its Analogs. (n.d.). Benchchem.
  • Discovery of novel deoxyvasicinone derivatives with benzenesulfonamide substituents as multifunctional agents against Alzheimer's disease. (2024, January 15). PubMed.
  • Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. (2023, October 16). PubMed.
  • Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. (n.d.).
  • Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. (2024, January 24).
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018, April 12). PubMed.
  • Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. (n.d.). Benchchem.
  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2024, March 6). MDPI.
  • Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. (2023, October 16). MDPI.
  • Benzenesulfonamide as a novel, pharmaceutical small molecule inhibitor on Aβ gene expression and oxidative stress in Alzheimer's Wistar rats. (2023, September 24). PubMed.
  • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. (2022, May 29). PMC.
  • Middle Cerebral Artery Occlusion (MCAO) Mouse Models. (n.d.). Biocytogen.
  • PsychoGenics Offers the Middle Cerebral Artery Occlusion (MCAO) Stroke Model. (2026, March 3). PsychoGenics.
  • Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. (n.d.). PMC.
  • Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice. (n.d.). PMC.
  • Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. (2011). JoVE.
  • Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation. (2021, April 2). PMC.
  • In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. (2022, February 17). Journal of Surgery and Medicine.
  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2019, July 17). IntechOpen.

Sources

Application

Investigating the Antiandrogenic Activity of N-butylbenzenesulfonamide: Application Notes and Protocols

Abstract N-butylbenzenesulfonamide (NBBS) is a compound utilized as a plasticizer and has also been identified as a natural product in the bark of Prunus africana.[1][2][3][4][5] Emerging research has highlighted its pot...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-butylbenzenesulfonamide (NBBS) is a compound utilized as a plasticizer and has also been identified as a natural product in the bark of Prunus africana.[1][2][3][4][5] Emerging research has highlighted its potential as an antagonist of the androgen receptor (AR), suggesting its utility in studying androgen signaling and its potential as a therapeutic agent in androgen-dependent conditions.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the antiandrogenic activity of NBBS. It outlines the theoretical background of androgen signaling, followed by detailed, step-by-step protocols for a tiered approach to experimental validation, from initial in vitro screening to cellular-level functional assays.

Introduction to Androgen Signaling and Antiandrogen Action

The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of the male phenotype, as well as in the pathophysiology of various diseases, most notably prostate cancer.[6][7] The canonical AR signaling pathway is initiated by the binding of androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), to the AR in the cytoplasm.[6][8] This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, subsequent translocation to the nucleus, dimerization, and binding to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[6][8][9] This cascade of events ultimately modulates the transcription of genes involved in cell growth, proliferation, and survival.[6][8]

Antiandrogens are compounds that interfere with this signaling pathway.[10][11][12] They can be broadly classified based on their mechanism of action:

  • Androgen Receptor Antagonists: These molecules directly compete with endogenous androgens for binding to the AR.[10][11][13] Their binding prevents the receptor from adopting an active conformation, thereby inhibiting downstream gene transcription.[10] N-butylbenzenesulfonamide has been identified as a specific AR antagonist.[3][4]

  • Androgen Synthesis Inhibitors: These compounds block the production of androgens by inhibiting key enzymes in the steroidogenesis pathway.[13]

  • Antigonadotropins: These agents suppress the production of androgens by acting on the hypothalamic-pituitary-gonadal axis.[12][13]

The following diagram illustrates the classical androgen receptor signaling pathway and the points of intervention for antiandrogenic compounds.

Androgen Signaling Pathway Figure 1: Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase DHT Dihydrotestosterone (DHT) AR_cytoplasm Androgen Receptor (AR) (inactive, complexed with HSPs) DHT->AR_cytoplasm Binds AR_DHT_complex AR-DHT Complex AR_cytoplasm->AR_DHT_complex Conformational Change & HSP Dissociation AR_dimer AR-AR Dimer AR_DHT_complex->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (Growth, Proliferation) Protein->Cellular_Response Five_alpha_reductase->DHT NBBS N-butylbenzenesulfonamide (AR Antagonist) NBBS->AR_cytoplasm Competitively Binds (Inhibits)

Caption: A simplified diagram of the androgen receptor signaling pathway.

Tiered Experimental Approach for Investigating Antiandrogenic Activity

A systematic, tiered approach is recommended to efficiently characterize the antiandrogenic properties of N-butylbenzenesulfonamide. This workflow progresses from high-throughput in vitro assays to more complex, functionally relevant cellular models.

Experimental Workflow Figure 2: Tiered Experimental Workflow Tier1 Tier 1: In Vitro Screening (Biochemical Assays) Tier2 Tier 2: Cellular Functional Assays (Cell-Based Models) Tier1->Tier2 Confirmation of Activity Assay1A AR Competitive Binding Assay Tier1->Assay1A Tier3 Tier 3: In Vivo Validation (Animal Models) Tier2->Tier3 Further Validation Assay2A AR-Mediated Reporter Gene Assay Tier2->Assay2A Assay2B PSA Secretion Assay (e.g., LNCaP cells) Tier2->Assay2B Assay3A Hershberger Assay Tier3->Assay3A

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor solubility of sulfonamides in biological assays

Welcome to the Technical Support Center for Assay Development . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in early-stage drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Assay Development . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in early-stage drug discovery: the poor aqueous solubility of sulfonamide derivatives during in vitro biological assays.

Rather than simply providing a list of quick fixes, this guide is structured to help you understand the physicochemical causality behind sulfonamide precipitation, enabling you to design self-validating formulation strategies that preserve both compound integrity and biological relevance.

Section 1: Fundamental Principles & Causality

Q1: Why do my sulfonamide derivatives consistently precipitate when transferred from DMSO stocks to aqueous assay buffers? The Causality: The precipitation (or "crashing out") of sulfonamides is driven by their unique physicochemical properties. The primary sulfonamide moiety (–SO₂NH₂) in many biologically active aromatic and heterocyclic compounds typically exhibits a pKa ranging from 7.3 to 9.7, classifying them as weak organic acids [1]. At a standard physiological assay pH of 7.4, these compounds exist predominantly in their neutral, un-ionized form.

Mechanistically, these neutral conformers often form highly stable, L-shaped structures stabilized by intramolecular hydrogen bonding (N–H···N or S···O interactions). This tight molecular packing significantly increases the crystal lattice energy. When you dilute a concentrated DMSO stock into an aqueous buffer, the sudden shift in solvent polarity forces these hydrophobic, un-ionized molecules to self-associate and nucleate before they can interact with your biological target, resulting in false negatives in your assay.

Q2: Can I mathematically predict solubility and simply adjust the buffer pH to keep the compound dissolved? The Causality: You can predict solubility using the Henderson-Hasselbalch equation, where total solubility ( ST​ ) is a function of intrinsic solubility ( S0​ ): ST​=S0​(1+10(pH−pKa)) . Because sulfonamides are weak acids, raising the pH above their pKa generates the highly water-soluble anionic form.

However, this is rarely a viable solution for biological assays. Enzymatic and cell-based assays strictly require physiological pH (typically 7.2–7.4) to maintain target protein folding, membrane integrity, and cell viability. Artificially raising the pH to 8.5 or 9.0 to solubilize a sulfonamide will likely denature your target kinase or lyse your cells, invalidating the assay.

Section 2: Formulation & Troubleshooting Guide

Q3: If I cannot change the pH, what is the most reliable method to keep sulfonamides in solution for high-throughput screening? The Causality: The most robust, biologically compatible intervention is the use of inclusion complexes via cyclodextrins (CDs), specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or standard β-CD, often combined with a hydrophilic polymer. Cyclodextrins possess a hydrophobic inner cavity that encapsulates the lipophilic aromatic rings of the sulfonamide, shielding them from the aqueous environment, while their hydrophilic outer surface ensures high bulk solubility.

Research demonstrates that formulating sulfonamides (like sulfamethoxazole, SMZ) with β-CD and a water-soluble polymer like PEG20000 creates a synergistic ternary complex. The polymer wraps around the CD-drug complex, reducing the thermodynamic penalty of hydration and increasing solubility by over 4-fold without altering the intrinsic pharmacological activity of the drug [2].

Data Presentation: Impact of Excipients on Sulfonamide Solubility

The following table summarizes the quantitative solubility enhancement of Sulfamethoxazole (SMZ) at physiological and acidic pH using cyclodextrin-based ternary systems [2].

Formulation SystemAssay pHSolubility (mg/mL)Fold EnhancementMechanism of Action
SMZ (Control) 4.50.0861.0xBaseline intrinsic solubility
SMZ + β-CD 4.50.1752.0xHydrophobic cavity inclusion
SMZ + β-CD + PEG20000 4.50.3774.4xSynergistic ternary complexation
SMZ (Control) 7.0~0.0901.0xBaseline intrinsic solubility
SMZ + β-CD 7.00.188~2.1xHydrophobic cavity inclusion
SMZ + β-CD + PEG20000 7.00.406~4.5xSynergistic ternary complexation

Section 3: Experimental Protocol

Preparation of Sulfonamide-Cyclodextrin Ternary Complexes for HTS

This protocol is a self-validating system. It utilizes an intermediate dilution step to prevent localized super-saturation, ensuring the compound never exceeds its nucleation threshold before encapsulation.

Step 1: Stock Preparation

  • Action: Dissolve the synthesized sulfonamide powder in 100% molecular biology-grade DMSO to achieve a concentration of 10 mM.

  • Validation Check: Inspect the tube under a light source. The solution must be 100% optically clear with no micro-particulates. If cloudy, gently sonicate in a water bath at 37°C for 5 minutes.

Step 2: Excipient Buffer Preparation

  • Action: Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.4). Add 10% (w/v) HP-β-CD and 0.1% (w/v) PEG20000. Stir continuously at room temperature until completely dissolved.

  • Causality: HP-β-CD is preferred over unsubstituted β-CD for in vitro assays due to its superior aqueous solubility and lower cellular toxicity.

Step 3: Intermediate Dilution (The "Aqueous Handshake")

  • Action: Create a 10x working stock (1 mM sulfonamide) by slowly adding 1 part of the 10 mM DMSO stock to 9 parts of the Excipient Buffer while vortexing vigorously.

  • Validation Check: The solution must remain clear. Causality: Vigorous mixing disperses the DMSO micro-droplets instantly, allowing the cyclodextrin cavities to trap the sulfonamide molecules kinetically before they can thermodynamically self-associate into crystal lattices.

Step 4: Final Assay Dilution

  • Action: Dilute the 10x working stock 1:10 into the final biological assay plate containing your target cells or enzymes (Final concentration: 100 µM sulfonamide, 1% DMSO, 1% HP-β-CD, 0.01% PEG20000).

  • Validation Check: Run a parallel control well with 1% DMSO and the excipients (vehicle control) to ensure the formulation does not independently inhibit the enzyme or cause cytotoxicity.

Section 4: Workflow Visualization

Use the following decision tree to systematically troubleshoot sulfonamide precipitation in your assays.

G N1 Sulfonamide Compound (Low Aqueous Solubility) N2 Determine pKa & LogP N1->N2 N3 Prepare Stock (100% DMSO) N2->N3 N4 Precipitation in Assay Buffer? N3->N4 Dilute in Buffer N5 Proceed to Biological Assay N4->N5 No N6 Solubility Enhancement Strategy N4->N6 Yes N7 pH Adjustment (pH > pKa, if tolerated) N6->N7 N8 Cyclodextrin Complexation (e.g., HP-β-CD + PEG) N6->N8 N9 Medicinal Chemistry (Lower pKa via EWGs) N6->N9 N7->N5 Re-test N8->N5 Re-test N9->N1 New Analog

Decision tree for overcoming sulfonamide precipitation during in vitro biological assays.

References

  • Remko, M. (2010). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Journal of Molecular Structure: THEOCHEM. Available at:[Link]

  • Özdemir, N., & Erkin, J. (2018). Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Low Yields in Palladium-Mediated Amidation of Benzenesulfonamides

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in palladium-catalyzed C-N cross-coupling reactions. This guide is specifically designed to address the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in palladium-catalyzed C-N cross-coupling reactions. This guide is specifically designed to address the common and often complex challenges associated with the amidation of benzenesulfonamides, a critical transformation in medicinal chemistry.[1][2] Here, we provide in-depth troubleshooting advice, backed by mechanistic insights and established protocols, to help you navigate the intricacies of this powerful reaction and optimize your yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: My reaction shows low or no conversion of the starting materials.

Q1: I've set up my Buchwald-Hartwig amidation of a benzenesulfonamide with an aryl halide, but I'm seeing very low or no product formation. What are the primary factors I should investigate?

A1: Low or no conversion in a palladium-catalyzed amidation is a common hurdle that can often be traced back to a few key areas. A systematic evaluation of your reaction components and conditions is the most effective approach.[3]

Possible Causes and Immediate Solutions:

  • Inactive Catalyst System: The active Pd(0) species is the engine of your catalytic cycle. Its inefficient formation or rapid decomposition is a primary cause of reaction failure.[4]

    • Solution: Modern palladacycle precatalysts (e.g., G3 or G4 type) are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they form the active LPd(0) catalyst more cleanly.[3] If using a Pd(II) source, ensure your conditions facilitate its reduction to Pd(0). Also, confirm the integrity of your phosphine ligands, as they are susceptible to oxidation.[4]

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it is crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating the final reductive elimination step.[3][5]

    • Solution: For the amidation of sulfonamides, which are less nucleophilic than amines, bulky, electron-rich biaryl phosphine ligands are often required.[6][7] Ligands like tBuXPhos, BrettPhos, or RuPhos are excellent starting points.[2][3] A ligand screening is often a necessary step in optimizing a challenging coupling.[8]

  • Incorrect Base Selection: The base's role is to deprotonate the sulfonamide, but an unsuitable base can either be ineffective or cause decomposition of your starting materials or catalyst.[3]

    • Solution: Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LHMDS are commonly employed. However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.[3][9] The physical properties of the base, such as particle size, can also be a factor.[3]

  • Poor Substrate Reactivity: The nature of your aryl halide and sulfonamide can significantly impact reactivity.

    • Solution: Aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require more specialized, electron-rich ligands to achieve good yields.[6][10] Sterically hindered substrates on either coupling partner can also slow the reaction. If possible, switching from an aryl chloride to a bromide may improve results.[10]

Issue 2: I'm observing the formation of a black precipitate and the reaction has stalled.

Q2: My reaction mixture has turned black, and analysis shows the reaction has stopped prematurely. What is happening and how can I prevent it?

A2: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," which is an agglomerated, inactive form of metallic palladium.[4][11] This is a very common cause for incomplete conversion, as the concentration of the active, soluble catalyst diminishes over time.[4]

dot

Catalyst_Deactivation Active_Catalyst Active LPd(0) Catalyst (Soluble) Inactive_Catalyst Inactive 'Palladium Black' (Precipitate) Active_Catalyst->Inactive_Catalyst Decomposition High_Temp High Temperature High_Temp->Active_Catalyst Accelerates Oxygen Oxygen Contamination Oxygen->Active_Catalyst Promotes Poor_Ligand Suboptimal Ligand Poor_Ligand->Active_Catalyst Contributes to

Caption: Factors leading to catalyst deactivation.

Key Causes of Palladium Black Formation:

  • High Reaction Temperature: While heat can accelerate the reaction, excessive temperatures can also speed up catalyst decomposition.[4]

    • Solution: Consider lowering the reaction temperature and compensating with a longer reaction time.

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium oxides which can then precipitate as palladium black.[4]

    • Solution: Ensure rigorous exclusion of air from your reaction. This includes using anhydrous, degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.[4] Techniques like freeze-pump-thaw cycles for solvent degassing are highly recommended.

  • Suboptimal Ligand Choice or Ratio: The ligand is critical for stabilizing the active catalyst. An inadequate ligand or an incorrect ligand-to-palladium ratio can leave the palladium center vulnerable to aggregation.[11]

    • Solution: Use bulky, electron-rich phosphine ligands which are known to stabilize the Pd(0) species.[11] It's also important to optimize the ligand-to-metal ratio; typically, a ratio between 1:1 and 2:1 (for monodentate ligands) is effective.

Issue 3: I'm seeing significant side product formation, primarily hydrodehalogenation of my aryl halide.

Q3: My desired product is forming, but I'm also getting a significant amount of the arene byproduct from my aryl halide. What causes this and how can it be minimized?

A3: Hydrodehalogenation, the replacement of the halide on your aryl halide with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings. It competes with the desired C-N bond formation and reduces your overall yield.

dot

Competing_Pathways ArPdX Ar-Pd(II)-X Complex Desired_Product Desired Amidation Product (Ar-N(SO₂R)R') ArPdX->Desired_Product Reductive Elimination Side_Product Hydrodehalogenation Product (Ar-H) ArPdX->Side_Product Protonolysis Sulfonamide R'R''NSO₂Ar' Sulfonamide->ArPdX Base Base Base->ArPdX Solvent Solvent/Impurities Solvent->Side_Product

Caption: Competing pathways from the Ar-Pd(II)-X intermediate.

Common Causes and Mitigation Strategies:

  • Source of Protons: The hydrogen atom in the hydrodehalogenated product can come from various sources, including trace water in the solvent or reagents, or even the amine or amide coupling partner itself.

    • Solution: Use rigorously dried, anhydrous solvents and reagents. Ensure your sulfonamide and any other reagents are free of excess moisture.[4][12]

  • Reaction with Base: Some bases, particularly alkoxides like NaOtBu, can undergo β-hydride elimination to generate a hydride source, which can then lead to hydrodehalogenation.

    • Solution: While strong bases are often necessary, screening different bases can sometimes mitigate this side reaction. For instance, using a carbonate or phosphate base, though potentially requiring higher temperatures, might reduce the extent of hydrodehalogenation.[9]

  • Slow Reductive Elimination: If the desired reductive elimination to form the C-N bond is slow, it allows more time for competing side reactions like hydrodehalogenation to occur.

    • Solution: This often comes back to ligand choice. A more electron-donating and sterically bulky ligand can accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway.[5][7]

Optimization Protocols and Data Tables

For a systematic approach to optimizing your reaction, consider a Design of Experiments (DoE) approach where you vary key parameters.[13] Below are tables with suggested starting points for screening.

Table 1: Recommended Ligands, Bases, and Solvents for Screening
Parameter Recommended Options Comments References
Ligands tBuXPhos, RuPhos, BrettPhos, XPhosBulky, electron-rich monodentate phosphines are generally effective for amidations.[2][3][6]
Bases NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄Start with a strong base like NaOtBu. Use weaker bases for sensitive substrates.[3][9][14]
Solvents Toluene, Dioxane, THF, 2-MeTHFEnsure solvents are anhydrous and degassed. Toluene and dioxane are common first choices.[10][14][15]
Experimental Protocol: General Procedure for Small-Scale Reaction Screening

This protocol provides a general starting point for a Buchwald-Hartwig amidation of a benzenesulfonamide.

Materials:

  • Aryl halide (1.0 mmol)

  • Benzenesulfonamide (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the aryl halide, benzenesulfonamide, palladium precatalyst, and base to the oven-dried reaction vial.

  • Seal the vial with a cap containing a PTFE septum.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80–110 °C).

  • Stir the reaction vigorously for the intended duration (e.g., 12-24 hours).

  • Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by an appropriate method (e.g., ¹H NMR, LC-MS) to determine conversion and yield.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Prep_Reagents 1. Add Solids (Ar-X, Sulfonamide, Base, Catalyst) Add_Solvent 2. Add Degassed Solvent Prep_Reagents->Add_Solvent Heat_Stir 3. Heat and Stir (e.g., 100°C, 18h) Add_Solvent->Heat_Stir Workup 4. Quench and Extract Heat_Stir->Workup Analysis 5. Analyze Yield (NMR, LC-MS) Workup->Analysis

Caption: A typical experimental workflow.

References

  • Sun, X., Tu, X., Dai, C., Zhang, X., Zhang, B., & Zeng, Q. (2012). Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454–4459. [Link]

  • Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Journal of the American Chemical Society, 129(42), 13001–13007. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(27), 10145–10148. [Link]

  • Harmata, M., & Bolm, C. (2004). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry, 69(15), 5127–5130. [Link]

  • University of York. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Sun, X., Tu, X., Dai, C., Zhang, X., Zhang, B., & Zeng, Q. (2012). Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454–4459. [Link]

  • Silva, A. M. S., et al. (2018). Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Sterically Controlled, Palladium-Catalyzed Intermolecular Amination of Arenes. Journal of the American Chemical Society, 127(38), 13156–13157. [Link]

  • Vekeman, J., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 10(15), 8448-8456. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

  • Lo, P. K. T., & Willis, M. C. (2024). Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides. CORE. [Link]

  • J. F. J. (2007). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Bédard, A. C., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. [Link]

  • Zhang, H., et al. (2012). Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands. The Journal of Organic Chemistry, 77(11), 5034–5040. [Link]

  • Hartwig, J. F. (2011). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • Lo, P. K. T., & Willis, M. C. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]

  • Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie International Edition, 53(35), 9323-9327. [Link]

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]

  • Ciaffoni, L., et al. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters, 15(23), 6062–6065. [Link]

  • Schmalz, H. G., & Reiser, O. (2001). Sulfamide Synthesis via Pd-Catalysed Cross-Coupling. Synlett, 2001(1), 148-150. [Link]

  • He, J., et al. (2018). Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides. ChemRxiv. [Link]

  • Choi, J., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]

  • Stahl, S. S. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews, 117(19), 12153-12196. [Link]

  • Morimoto, T., et al. (2009). Palladium-Catalyzed Carbamoylation of Aryl Halides by Tungsten Carbonyl Amine Complex. Organic Letters, 11(15), 3242-3245. [Link]

  • Chen, J., et al. (2013). Palladium-catalyzed amidation–hydrolysis reaction of gem-dihaloolefins: efficient synthesis of homologated carboxamides from ketones. Chemical Communications, 49(75), 8338-8340. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2009). Palladium-catalyzed carboamination of alkenes promoted by N-fluorobenzenesulfonimide via C-H activation of arenes. Angewandte Chemie International Edition, 48(32), 5961-5964. [Link]

  • Wang, L., et al. (2011). Synthesis of amides via palladium-catalyzed amidation of aryl halides. Organic & Biomolecular Chemistry, 9(7), 2355-2358. [Link]

Sources

Troubleshooting

Challenges in the scale-up synthesis of substituted benzenesulfonamides

Welcome to the Technical Support Center for the Scale-Up Synthesis of Substituted Benzenesulfonamides. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Scale-Up Synthesis of Substituted Benzenesulfonamides. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the complex transition from bench-scale discovery to multi-kilogram production.

Scaling up sulfonamide synthesis is rarely a simple multiplication of reagents. It requires a deep understanding of reaction kinetics, thermodynamic control, and phase-boundary interactions. Below, you will find a comprehensive workflow, a causality-driven troubleshooting guide, and a self-validating standard operating procedure (SOP) to ensure your success and safety.

Process Overview: The Scale-Up Workflow

The synthesis of substituted benzenesulfonamides typically proceeds via a two-step sequence: the electrophilic aromatic chlorosulfonation of a substituted benzene, followed by the amination (amidation) of the resulting sulfonyl chloride intermediate.

ScaleUpWorkflow Start Substituted Benzene (Starting Material) Chlorosulfonation Chlorosulfonation (ClSO3H, -25°C to -20°C) Start->Chlorosulfonation Quench Controlled Quench (H2O / Diglyme, -5°C) Chlorosulfonation->Quench Exothermic HCl Gas Evolution SulfonylChloride Aryl Sulfonyl Chloride (Isolated Intermediate) Quench->SulfonylChloride Precipitation Amination Amination (Amine, Base, pH Control) SulfonylChloride->Amination Purification Crystallization & Filtration Amination->Purification Crude Mixture Product Substituted Benzenesulfonamide Purification->Product Pure API

Caption: Scale-up workflow for benzenesulfonamide synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: How do I manage the severe exotherm and gas evolution during large-scale chlorosulfonation?

The Challenge: At the lab scale, adding chlorosulfonic acid to an aromatic substrate is easily managed with an ice bath. At scale, the surface-area-to-volume ratio drops drastically, making heat dissipation difficult. The Causality: Chlorosulfonic acid reacts rapidly with aromatic rings, releasing massive volumes of HCl gas 1. If the addition rate exceeds the reactor's cooling capacity, unreacted intermediates accumulate. When mixing finally catches up, a thermal runaway occurs, leading to product degradation (e.g., sulfone byproducts) and severe overpressurization hazards 2. The Solution: Implement a controlled, portion-wise addition using a dosing pump while maintaining the internal temperature strictly between -25 °C and -20 °C 3. Ensure the reactor is equipped with a high-efficiency caustic scrubber to neutralize the evolved HCl gas.

Q2: What is the safest way to quench the chlorosulfonation reaction at scale without hydrolyzing the product?

The Challenge: Pouring the reaction mixture onto crushed ice—the standard benchtop protocol—is hazardous at scale due to the violent exothermic reaction of excess chlorosulfonic acid with water. The Causality: Rapid localized heating during the quench not only boils the water but also provides the activation energy necessary to hydrolyze your sensitive sulfonyl chloride intermediate back into a useless sulfonic acid 4. The Solution: Utilize an organic co-solvent quench strategy. Adding a solvent like diglyme lowers the freezing point of the quench fluid, allowing you to operate at -5 °C. This reduces the required water volume by 80%, mitigates the exotherm, and significantly improves the flowability of the precipitated product 1.

Q3: During the amination step, my yields drop significantly. How do I balance reactivity and hydrolysis?

The Challenge: Amination requires a basic environment, but high pH promotes the hydrolysis of the benzenesulfonyl chloride intermediate 5. The Causality: There is a kinetic competition between the amine and hydroxide ions for the electrophilic sulfur center. If the pH is too low, the amine protonates and loses nucleophilicity. If the pH is too high, hydroxide attacks the sulfonyl chloride. Interestingly, for certain hydrophobic amines (e.g., dibutylamine, octylamine), amination can be performed in 1.0 M aqueous NaOH with excellent yields (>94%). The hydrophobic effect shields the benzenesulfonyl chloride from hydroxide attack while allowing the amine to react efficiently 6.

AminationTroubleshooting Issue Issue: Low Sulfonamide Yield CheckPH Diagnostic: Check Reaction pH Issue->CheckPH HighPH pH > 12 CheckPH->HighPH LowPH pH < 8 CheckPH->LowPH Hydrolysis Root Cause: Sulfonyl Chloride Hydrolysis HighPH->Hydrolysis Protonation Root Cause: Amine Protonation (Loss of Nucleophilicity) LowPH->Protonation Sol1 Solution: Use biphasic system or hydrophobic amines Hydrolysis->Sol1 Sol2 Solution: Increase base equivalents (e.g., NaHCO3 or Et3N) Protonation->Sol2

Caption: Troubleshooting logic for low yields during the amination step.

Quantitative Data: Optimizing the Quench

To illustrate the impact of process optimization on safety and yield, consider the data below comparing a standard aqueous quench against an optimized co-solvent quench during a half-kilogram scale-up 1.

ParameterStandard Batch Quench (SU-1)Optimized Scale-Up Quench (SU-2)
Equivalents of ClSO₃H 6.08.6
Quench Temperature 0 °C-5 °C
Quench Solvent System 70 vol. Ice/H₂O8 vol. H₂O + 0.8 vol. Diglyme
Isolated Yield 67.3%87.7%
E-factor (Waste Metric) 8012

Takeaway: The addition of diglyme not only reduced the environmental footprint (E-factor) by nearly sevenfold but also prevented localized heating, thereby protecting the intermediate from hydrolysis and boosting the yield by over 20%.

Self-Validating Scale-Up Protocol: Synthesis of Substituted Benzenesulfonamides

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Chlorosulfonation
  • Preparation: Ensure the 20 L jacketed glass-lined reactor is completely dry. Purge with N₂ for 15 minutes. Connect a caustic scrubber to the vent line.

  • Reagent Loading: Charge the reactor with chlorosulfonic acid (3.0 to 8.6 equiv, depending on substrate reactivity). Cool the jacket to -25 °C.

  • Addition: Slowly add the substituted benzene (1.0 kg) portion-wise over 1.5 to 2 hours 3.

    • Validation Check: Monitor the internal thermocouple. If the temperature exceeds -15 °C, halt addition immediately . Wait for the temperature to stabilize at -20 °C before resuming.

  • Aging: Once addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

Step 2: Quench and Isolation
  • Quench Prep: In a separate 50 L vessel, prepare a mixture of 8 volumes of deionized water and 0.8 volumes of diglyme. Cool to -5 °C 1.

  • Transfer: Transfer the reaction mixture into the quench vessel dropwise via a dosing pump, maintaining vigorous agitation.

    • Validation Check: Check the pH of the caustic scrubber fluid. It must remain > 9. If it drops below 9, pause the transfer and replenish the scrubber base.

  • Filtration: Isolate the precipitated sulfonyl chloride via a Büchner funnel or centrifuge. Wash with cold water (3 x 2 L).

    • Validation Check: Test the final filtrate with pH paper. It must be neutral (pH ~7). If acidic, repeat the wash. Residual acid will violently neutralize the amine in the next step.

Step 3: Amination (Amidation)
  • Reaction Setup: Dissolve the crude sulfonyl chloride in dichloromethane (DCM, 5 L). In a separate reactor, prepare a solution of the target amine (1.1 equiv) and pyridine (1.1 equiv) in DCM (2 L) at 0-5 °C 5.

  • Coupling: Add the sulfonyl chloride solution dropwise to the amine solution over 1-2 hours, keeping the internal temperature below 10 °C.

  • Work-up: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine/pyridine), water, and brine.

    • Validation Check: Perform TLC or HPLC on the organic layer. The sulfonyl chloride starting material peak must be absent.

Step 4: Crystallization
  • Solvent Exchange: Concentrate the organic layer under reduced pressure. Transfer the crude solid to a crystallization vessel.

  • Purification: Dissolve in a minimal amount of hot ethanol. Slowly add water (anti-solvent) until the solution becomes slightly turbid (cloud point).

  • Cooling: Seed the mixture with 0.1% pure product crystals. Cool at a controlled rate of 0.5 °C/min to 0 °C.

    • Validation Check: Inspect the crystal slurry. It should be free-flowing, not a thick paste. Filter, wash with cold ethanol/water, and dry under vacuum at 40-50 °C to a constant weight.

References

  • Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides Source: BenchChem URL
  • Source: NIH (PMC)
  • Application Notes and Protocols for the Scale-Up Synthesis of 3-(4-(Chlorosulfonyl)phenyl)
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH Source: ResearchGate URL
  • Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264).
  • Managing Exothermic Reactions in the Synthesis of Sulfonamides Source: BenchChem URL

Sources

Optimization

Technical Support Center: Identifying and Minimizing By-Products in Sulfonamide Synthesis

Sulfonamides are a foundational pharmacophore in modern drug discovery, prevalent in antibiotics, diuretics, and anti-inflammatory agents. While the classical S-N coupling between a sulfonyl chloride and an amine is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonamides are a foundational pharmacophore in modern drug discovery, prevalent in antibiotics, diuretics, and anti-inflammatory agents. While the classical S-N coupling between a sulfonyl chloride and an amine is a highly reliable transformation, it is frequently plagued by specific side reactions that compromise both yield and purity.

This technical guide provides researchers and drug development professionals with a mechanistic troubleshooting framework to identify, minimize, and eliminate common by-products such as sulfonic acids, bis-sulfonamides, and disulfides.

Diagnostic Troubleshooting Workflow

When a sulfonamide synthesis fails or underperforms, the first step is to identify the dominant failure mode using LC-MS or TLC. The workflow below maps the logical relationship between observed impurities and the corrective actions required to rescue the yield.

TroubleshootingWorkflow Start Low Sulfonamide Yield LCMS Perform LC-MS / TLC Identify Major Impurity Start->LCMS Imp1 Impurity: Sulfonic Acid LCMS->Imp1 Mass: [M-Amine] + 18 Da Imp2 Impurity: Bis-sulfonamide LCMS->Imp2 Mass: Target + [SO2R] Imp3 Impurity: Unreacted Amine LCMS->Imp3 Mass: Starting Amine Fix1 Action: Rigorous Drying, Use Fresh R-SO2Cl Imp1->Fix1 Fix2 Action: Slow Addition, Excess Primary Amine Imp2->Fix2 Fix3 Action: Increase Temp, Add DMAP Catalyst Imp3->Fix3

Experimental workflow for diagnosing and resolving low sulfonamide yields.

Analytical Identification of Common By-Products

To effectively troubleshoot, you must quantify and identify the by-products in your crude mixture. The following table summarizes the quantitative analytical markers for the most frequent sulfonamide synthesis by-products.

By-ProductFormation MechanismAnalytical Marker (LC-MS / NMR)Minimization Strategy
Sulfonic Acid Hydrolysis of sulfonyl chloride via trace water.LC-MS: [M-Amine] + 18 DaNMR: Loss of amine protons.Rigorous anhydrous conditions; use of freshly titrated reagents.
Bis-sulfonamide Over-sulfonylation of primary amine due to pKa drop.LC-MS: Target mass + [SO2R]NMR: Absence of N-H proton.Slow electrophile addition; stoichiometric excess of primary amine.
Disulfide Premature oxidation of thiol precursors.LC-MS: Dimer mass [2M-2]NMR: Loss of S-H proton.Controlled in situ oxidation using optimized reagents (e.g., NaDCC).
Polymeric Amines Unprotected aniline cross-reaction during chlorosulfonation.LC-MS: Broad polymeric mass distribution.NMR: Broadened baseline peaks.Acetyl protection of anilines prior to chlorosulfonation.

Mechanistic FAQs: Understanding Causality

Q: My reaction yield is unexpectedly low, and I see a large peak corresponding to sulfonic acid. What is the root cause? A: This is a classic case of sulfonyl chloride hydrolysis 1. Sulfonyl chlorides are highly electrophilic and extremely sensitive to moisture. In the presence of trace water, the nucleophilic attack of H₂O outcompetes the amine, rapidly converting the sulfonyl chloride into unreactive sulfonic acid and HCl. This causality is exacerbated when using sterically hindered or electron-deficient amines (like anilines), which react slower, giving water more time to attack. Solution: Ensure strict anhydrous conditions or, if working under modified Schotten-Baumann conditions (aqueous biphasic), use a significant excess of sulfonyl chloride to compensate for the inevitable hydrolysis 2.

Q: I am reacting a primary amine, but my LC-MS shows a significant +[SO2R] mass impurity. How do I prevent this? A: You are observing bis-sulfonylation, where the primary amine is over-sulfonylated to form a bis-sulfonamide (R-N(SO2R')₂). The causality lies in a drastic pKa shift: once the primary amine (pKa ~35) reacts to form a secondary sulfonamide, the highly electron-withdrawing sulfonyl group drops the N-H pKa to ~10. In the presence of a strong base, this proton is easily abstracted, turning the sulfonamide into a potent nucleophile that attacks a second equivalent of sulfonyl chloride. Solution: Maintain a stoichiometric excess of the primary amine and use a slow, dropwise addition of the sulfonyl chloride to ensure the unreacted primary amine is always the dominant nucleophile in the system 3.

Q: I am generating my sulfonyl chloride in situ from a thiol precursor, but I keep recovering disulfides. Why? A: When synthesizing sulfonyl chlorides from thiols via oxidative chlorination, the thiol can prematurely oxidize to form a disulfide dimer before the chlorination is complete. This is a kinetic issue where the rate of dimerization outpaces the rate of chlorination. Solution: Utilize optimized, controlled oxidants such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), which has been shown to efficiently convert thiols to sulfonyl chlorides in situ while minimizing disulfide by-products 4.

Q: I'm starting from an aniline to make a sulfonyl chloride via chlorosulfonation, but I'm getting a polymeric mess. What went wrong? A: If you subject an unprotected aniline directly to chlorosulfonation (e.g., using chlorosulfonic acid), the newly formed sulfonyl chloride group on one molecule will immediately react with the unprotected amine group of another molecule. This intermolecular cross-reaction cascades, forming polymeric by-products. Solution: You must mask the nucleophilicity of the aniline prior to chlorosulfonation, typically by protecting it as an acetamide (using acetyl chloride). After the sulfonamide is formed, the acetyl group can be removed via acidic or basic hydrolysis 3.

Self-Validating Experimental Protocol

To ensure high yields and suppress the aforementioned by-products, follow this self-validating protocol for the anhydrous synthesis of N-aryl sulfonamides. Every step includes a built-in checkpoint to verify the chemical state before proceeding.

Protocol: Anhydrous Synthesis of N-Aryl Sulfonamides

Step 1: Reagent & Glassware Preparation (Validation: Moisture Control)

  • Action: Oven-dry all glassware at 120 °C overnight. Purify the amine via distillation or recrystallization. Dissolve the amine (1.2 equiv) and base (e.g., pyridine or DIPEA, 2.0 equiv) in anhydrous dichloromethane (DCM).

  • Self-Validation Checkpoint: Perform a Karl Fischer titration on the DCM solution. Do not proceed if the water content exceeds 50 ppm. (Causality: >50 ppm water will initiate competitive hydrolysis of the sulfonyl chloride).

Step 2: Electrophile Addition (Validation: Thermal Control)

  • Action: Cool the amine solution to 0 °C using an ice bath. Dissolve the sulfonyl chloride (1.0 equiv) in anhydrous DCM and add it dropwise over 30 minutes using a syringe pump.

  • Self-Validation Checkpoint: Monitor the internal temperature. The reaction is exothermic; if the temperature spikes above 5 °C, reduce the addition rate. (Causality: Keeping the temperature low prevents reaching the activation energy required for secondary deprotonation and subsequent bis-sulfonylation).

Step 3: Reaction Monitoring (Validation: Conversion Tracking)

  • Action: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed to workup only when the sulfonyl chloride is fully consumed and the bis-sulfonamide peak (Target + [SO₂R]) is < 2% area.

Step 4: Selective Quenching and Workup (Validation: pH Isolation)

  • Action: Quench the reaction with 1M aqueous HCl. Transfer to a separatory funnel and extract the organic layer.

  • Self-Validation Checkpoint: Check the pH of the aqueous layer using indicator paper. It must be < 3. (Causality: This ensures all unreacted pyridine and aliphatic amines are fully protonated and partitioned into the aqueous phase, leaving only the neutral sulfonamide in the organic layer).

References

  • BenchChem. "Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis." 1

  • BenchChem. "Byproduct identification and removal in sulfonamide synthesis." 3

  • RSC. "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy." 4

  • MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." 2

Sources

Reference Data & Comparative Studies

Validation

The Dichloro-Substitution Motif: A Comparative Guide to Structure-Activity Relationships in Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of dichloro-substituted benzenesulfonamides, with a specific focus on their role as inhibitors of carbonic anhydrase (CA) isoforms. We...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of dichloro-substituted benzenesulfonamides, with a specific focus on their role as inhibitors of carbonic anhydrase (CA) isoforms. We will dissect how the placement of two chlorine atoms on the benzenesulfonamide scaffold profoundly influences inhibitory potency and isoform selectivity, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Enduring Importance of the Benzenesulfonamide Scaffold

Benzenesulfonamides are a cornerstone in medicinal chemistry, most notably as potent inhibitors of carbonic anhydrases (CAs).[1][2][3] These zinc-containing metalloenzymes are vital for numerous physiological processes, including pH regulation and CO2 transport.[4][5][6] Their dysregulation is implicated in various pathologies, making them significant drug targets. Specifically, cytosolic isoforms hCA I and II are widespread, while transmembrane isoforms hCA IX and XII are overexpressed in hypoxic tumors, rendering them key targets for anticancer therapies.[7][8][9]

The primary sulfonamide group (-SO₂NH₂) is the critical "zinc-binding group" (ZBG), which anchors the inhibitor to the Zn(II) ion in the enzyme's active site.[10] The "tail" portion, the substituted benzene ring, engages in secondary interactions with residues in the active site cavity. The nature and position of substituents on this ring are paramount for modulating inhibitory power and achieving selectivity among the 15 human CA isoforms.[8][11][12] Dichloro-substitution offers a compelling strategy to fine-tune these properties through steric and electronic effects.

The Impact of Dichloro-Substitution Patterns on CA Inhibition

The position of chlorine atoms on the benzenesulfonamide ring dictates the molecule's electronic distribution, lipophilicity, and steric profile. These factors collectively determine the binding affinity for different CA isoforms. While a comprehensive dataset for every possible dichloro-isomer is not available in a single study, we can synthesize findings from various sources to build a coherent SAR model.

A key study by Sławiński et al. investigated a series of 5-substituted-2,4-dichlorobenzenesulfonamides, providing a robust dataset for this specific substitution pattern.[7] Their findings demonstrate that the 2,4-dichloro scaffold is a potent starting point for developing inhibitors, particularly against the tumor-associated isoforms hCA IX and XII.[7]

Comparative Analysis of Inhibitory Potency

The following table summarizes the inhibitory activity (Kᵢ in nM) of representative sulfonamides against four key human CA isoforms. This allows for a direct comparison of the dichloro-substituted scaffold against the standard clinical inhibitor Acetazolamide (AAZ) and other relevant benzenesulfonamides.

Compound/ScaffoldhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference(s)
Acetazolamide (AAZ) 25012255.7[9][13]
2,4-Dichlorobenzenesulfonamide (unsubstituted)~349-7355 (range for derivatives)~6.9-164 (range for derivatives)2.8-76 (range for derivatives)2.7-95 (range for derivatives)[7]
Compound 7b (a 5-substituted-2,4-dichloro derivative)--2.8 -[7]
Compounds 6c & 10a (5-substituted-2,4-dichloro derivatives)---2.7 & 2.8 [7]
4-(1H-1,2,3-triazol-1-yl)-benzenesulfonamide 41.530.138.912.4[13]

Key Insights from the Data:

  • Potency against Tumor-Associated Isoforms: The 2,4-dichlorobenzenesulfonamide scaffold consistently yields compounds with potent, low-nanomolar inhibition against hCA IX and XII.[7] Several derivatives show significantly greater potency against hCA IX than the standard drug Acetazolamide (Kᵢ = 25 nM).[7]

  • Selectivity Profile: While highly active against hCA IX and XII, the 2,4-dichloro derivatives generally exhibit weaker inhibition of the cytosolic hCA I isoform, with Kᵢ values in the higher nanomolar to micromolar range.[7] They maintain moderate to potent inhibition of hCA II.[7] This profile suggests a degree of selectivity for the tumor-associated isoforms over the ubiquitous hCA I.

  • Causality behind the SAR: The enhanced activity against hCA IX and XII can be attributed to the hydrophobic interactions facilitated by the chlorine atoms. The active sites of hCA IX and XII possess distinct hydrophobic pockets.[8] The positioning of the chlorine atoms on the 2,4-dichloro scaffold appears to allow for optimal occupancy of these pockets, enhancing binding affinity. The steric bulk and electron-withdrawing nature of the chlorine atoms modulate the orientation of the sulfonamide group for optimal coordination with the active site zinc ion.[8]

Experimental Validation: Methodologies and Protocols

To ensure scientific integrity, the protocols used to generate such comparative data must be robust and reproducible. Below are representative methodologies for the synthesis and enzymatic evaluation of dichloro-substituted benzenesulfonamides.

General Synthesis Protocol for Dichlorobenzenesulfonamides

This protocol outlines a common synthetic route starting from a commercially available dichlorobenzenesulfonyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting dichlorobenzenesulfonyl chloride (e.g., 2,4-dichlorobenzenesulfonyl chloride) in a suitable solvent like tetrahydrofuran (THF) or acetone.

  • Ammonolysis: Cool the solution in an ice bath (0-5 °C). Bubble ammonia gas through the solution or add concentrated aqueous ammonia dropwise with vigorous stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The crude sulfonamide product will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure dichlorobenzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Carbonic Anhydrase Inhibition Assay Protocol

The inhibitory activity is determined by measuring the effect of the compound on the CA-catalyzed hydration of CO₂ using a stopped-flow instrument.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5).

    • Enzyme Solution: Prepare a stock solution of the purified human CA isoform (e.g., hCA II, hCA IX) in the buffer. The final concentration in the assay is typically in the nanomolar range.

    • Inhibitor Solutions: Prepare serial dilutions of the synthesized dichlorobenzenesulfonamide compounds in a suitable solvent (e.g., DMSO), and then dilute further in the assay buffer.

    • Substrate Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas into chilled, distilled water.

  • Assay Procedure:

    • Equilibrate the enzyme and inhibitor solutions by pre-incubating them at a constant temperature (e.g., 25 °C) for a set time (e.g., 15 minutes).

    • Use a stopped-flow spectrophotometer to rapidly mix the enzyme-inhibitor solution with the CO₂ substrate solution.

    • The reaction (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻) causes a pH change, which is monitored using a pH indicator (e.g., p-nitrophenol) that has a measurable absorbance change.

  • Data Analysis:

    • Measure the initial rate of the enzymatic reaction at different inhibitor concentrations.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Convert IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Kₘ).

Visualizing the Scientific Workflow and Logic

Diagrams are essential for conceptualizing the relationships between chemical structure, experimental processes, and biological outcomes.

General Workflow for SAR Studies

This diagram illustrates the typical workflow from compound synthesis to biological evaluation in a structure-activity relationship study.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis SAR Analysis Start Starting Materials (e.g., Dichlorobenzenesulfonyl chloride) Synth Chemical Synthesis (Ammonolysis) Start->Synth Purify Purification (Recrystallization) Synth->Purify Characterize Structural Confirmation (NMR, MS) Purify->Characterize Assay CA Inhibition Assay (Stopped-Flow) Characterize->Assay Pure Compound Data Data Analysis (IC50, Ki determination) Assay->Data Compare Compare Potency & Selectivity vs. Analogs Data->Compare Inhibition Data SAR Establish Structure-Activity Relationship (SAR) Compare->SAR SAR->Start Design Next Generation Inhibitors

Caption: Workflow for synthesis, biological testing, and SAR analysis of novel inhibitors.

Key Interactions in the CA Active Site

This diagram shows the fundamental binding mode of a benzenesulfonamide inhibitor within the active site of a carbonic anhydrase enzyme.

CA_Binding cluster_ActiveSite Enzyme Active Site Inhibitor Benzenesulfonamide Inhibitor Sulfonamide -SO2NH2 (Zinc Binding Group) BenzeneRing Dichloro-Substituted Benzene Ring (Tail) Zinc Zn(II) Ion Sulfonamide->Zinc Coordination Bond (Primary Interaction) Thr199 Threonine 199 Sulfonamide->Thr199 Hydrogen Bond HydrophobicPocket Hydrophobic Pocket (Residues 92, 131, etc.) BenzeneRing->HydrophobicPocket van der Waals / Hydrophobic Interactions ActiveSite CA Active Site His Histidine Residues (x3) Zinc->His Coordination

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Benzenesulfonamide Analogs

This guide provides an in-depth, technically-focused framework for conducting comparative molecular docking studies on benzenesulfonamide analogs. It is designed for researchers, computational chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-focused framework for conducting comparative molecular docking studies on benzenesulfonamide analogs. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage in-silico techniques for hit-to-lead optimization and to understand structure-activity relationships (SAR). We will move beyond a simple recitation of steps to explore the causal logic behind critical experimental choices, ensuring a robust and reliable computational workflow.

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, most renowned for its role as a potent zinc-binding group in inhibitors of carbonic anhydrases (CAs).[1][2][3] These enzymes are critical therapeutic targets for a range of conditions, including glaucoma, epilepsy, and cancer.[2][3][4] Molecular docking is an indispensable tool for predicting how different analogs might bind within the CA active site, allowing for the rational design of inhibitors with improved potency and isoform selectivity.[1][2] This guide will use Human Carbonic Anhydrase II (hCA II) as a primary example, due to its well-characterized structure and therapeutic relevance.

Part 1: The Computational Workflow: A Validating System

A successful docking study is not merely about generating a low energy score; it is about creating a reproducible and predictive computational model. Each step in the workflow is designed to reduce artifacts and increase the likelihood that the results reflect biophysical reality. The process can be visualized as a funnel, progressively refining the system to yield meaningful predictions.[5]

Conceptual Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_dock 2. Simulation Phase cluster_analysis 3. Analysis Phase PDB Select Target PDB (e.g., hCA II) PrepP Prepare Receptor (Remove water, add hydrogens) PDB->PrepP Ligands Select Benzenesulfonamide Analog Set PrepL Prepare Ligands (2D to 3D, energy minimize) Ligands->PrepL Grid Define Grid Box (Center on Active Site) PrepP->Grid Dock Execute Docking (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Scores Extract Binding Affinities (kcal/mol) Dock->Scores Poses Analyze Binding Poses (Interactions, RMSD) Dock->Poses Compare Comparative Analysis & SAR Scores->Compare Poses->Compare

Caption: High-level workflow for a comparative docking study.

Part 2: Detailed Experimental Protocols & Rationale

Here, we detail the step-by-step methodology, emphasizing the scientific reasoning behind each protocol. We will use AutoDock Vina, a widely-used and validated open-source docking program, as our primary tool.[6][7][8][9][10]

Step 2.1: Target Receptor Preparation

Causality: The quality of the receptor structure is paramount. Garbage in, garbage out. The goal is to prepare a biologically relevant and computationally clean representation of the protein's binding site. Using a high-resolution crystal structure (ideally <2.5 Å) minimizes ambiguity in atomic positions.[11]

Protocol:

  • Obtain Structure: Download the crystal structure of hCA II from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2AW1, which is co-crystallized with a sulfonamide inhibitor.[4] This provides an experimentally validated binding site.

  • Initial Cleanup (using UCSF Chimera or PyMOL):

    • Load the PDB file (2AW1.pdb).

    • Rationale: The raw PDB file contains crystallographic water molecules, co-factors, and potentially multiple protein chains that are not part of our study system.[8][12][13] These must be removed to avoid interference.

    • Delete all water molecules. Expert Tip: Carefully inspect the active site for "structural" water molecules that bridge interactions between the protein and known ligands. For hCA II, the zinc-coordinating water is displaced by the sulfonamide, so all waters can typically be removed.[2][14]

    • Isolate the relevant protein chain (e.g., Chain A) and remove others.

    • Remove the co-crystallized ligand. We will dock our own analogs into this space.

  • Prepare for Docking (using AutoDock Tools):

    • Load the cleaned protein PDB file.

    • Rationale: Docking algorithms require specific file formats and atom types. Hydrogens are typically absent in crystal structures but are crucial for calculating interactions like hydrogen bonds.[15] Kollman charges are added to approximate the electrostatic potential.

    • Add polar hydrogens to the protein.

    • Add Kollman charges.

    • Save the prepared receptor in the required PDBQT format (e.g., hCAII_receptor.pdbqt). This format includes atomic charges and atom type definitions for Vina.[6][15]

Step 2.2: Ligand Preparation

Causality: The conformational and protonation state of a ligand significantly impacts its binding potential.[11] Ligands must be converted from their 2D representations to low-energy 3D conformers to serve as a realistic starting point for the docking simulation.

Protocol:

  • Obtain Ligand Structures: Source your benzenesulfonamide analogs. These can be drawn in a chemical sketcher like MarvinSketch or downloaded from databases like PubChem. For this guide, we'll assume a set of three hypothetical analogs.

  • 2D to 3D Conversion and Energy Minimization:

    • Rationale: A simple 2D-to-3D conversion is insufficient as it may result in sterically strained or high-energy conformations.[6] An energy minimization step using a force field (e.g., MMFF94) relaxes the structure into a more favorable state.

    • Use a tool like OpenBabel or Avogadro to convert 2D SMILES or SDF files into 3D PDB files.[11]

    • Perform energy minimization on each 3D structure.

  • Prepare for Docking (using AutoDock Tools):

    • Load each energy-minimized ligand PDB file.

    • Rationale: Vina needs to know which bonds in the ligand are rotatable to explore its conformational flexibility during docking. AutoDock Tools automatically detects these and sets them as active torsions.

    • The tool will automatically detect the "root" of the molecule and define rotatable bonds.

    • Save each prepared ligand in PDBQT format (e.g., analog1.pdbqt, analog2.pdbqt, etc.).

Step 2.3: Docking Execution with AutoDock Vina

Causality: The docking simulation explores the conformational space of the ligand within a defined region of the protein—the "grid box"—and ranks the resulting poses using a scoring function that approximates binding free energy. The size and placement of this box are critical for an efficient and accurate search.[14][16]

Protocol:

  • Define the Grid Box (using AutoDock Tools):

    • Load the prepared receptor PDBQT file (hCAII_receptor.pdbqt).

    • Rationale: The search space must encompass the entire binding site to allow the ligand to orient itself freely, but should not be excessively large, which would waste computational time.[14] A common practice is to center the box on the position of a known co-crystallized ligand.

    • Center the grid box on the active site zinc ion and key residues like Thr199.[4] A typical size for a CA active site might be 24 x 24 x 24 Å.

    • Output the grid parameters (center coordinates and dimensions).

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) containing the necessary information for Vina.

  • Run the Vina Simulation:

    • Execute Vina from the command line: vina --config conf.txt --log analog1_log.txt

    • Rationale: The exhaustiveness parameter controls the computational effort of the search.[9] The default value of 8 is often sufficient, but for flexible ligands or complex binding sites, increasing this value can improve the reliability of the result at the cost of longer computation time.

    • Repeat this process for each analog.

Part 3: Data Analysis and Comparative Interpretation

The output of a docking run is a set of binding poses and their corresponding scores. A critical analysis of this data is required to extract meaningful SAR insights.

Key Metrics for Comparison:
  • Binding Affinity (ΔG): Reported in kcal/mol, this score is the primary output of Vina's scoring function. More negative values suggest stronger predicted binding affinity.[17][18] It is crucial to remember these are for ranking compounds, not for predicting absolute experimental binding energies.

  • Root Mean Square Deviation (RMSD): When a co-crystallized ligand pose is available, RMSD measures the deviation between the docked pose and the experimental pose. An RMSD value < 2.0 Å is generally considered a successful "re-docking" and validates the docking protocol.[14][18][19] For comparing analogs, RMSD is less relevant unless comparing to a known reference compound.

  • Binding Pose Analysis: This involves visualizing the top-ranked pose for each analog and analyzing the specific intermolecular interactions with the protein.

Analysis Workflow Diagram

Sources

Validation

Comparative Guide to QSAR Methodologies for Benzenesulfonamide Derivatives: 3D-QSAR vs. Machine Learning Approaches

Mechanistic Context: The Challenge of Isoform Selectivity Benzenesulfonamide derivatives are privileged scaffolds in medicinal chemistry, primarily recognized for their potent inhibition of metalloenzymes like Carbonic A...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context: The Challenge of Isoform Selectivity

Benzenesulfonamide derivatives are privileged scaffolds in medicinal chemistry, primarily recognized for their potent inhibition of metalloenzymes like Carbonic Anhydrases (CAs). The reversible hydration of CO₂ to HCO₃⁻ catalyzed by CAs is critical for pH regulation. In hypoxic tumor microenvironments, the transmembrane isoform CA IX is heavily overexpressed to maintain intracellular pH, making it a prime oncological target.

However, achieving isoform selectivity—specifically targeting CA IX while sparing the ubiquitous cytosolic CA II—remains a formidable challenge. Quantitative Structure-Activity Relationship (QSAR) methodologies provide the mathematical framework to decode the structure-selectivity relationship, transforming empirical screening into rational drug design[1]. This guide objectively compares the two dominant computational paradigms used to optimize these derivatives: 3D-QSAR and Machine Learning (ML)-based QSAR .

Methodological Comparison

3D-QSAR (CoMFA & CoMSIA)

3D-QSAR relies on the precise spatial alignment of ligand conformations to compute non-covalent interaction fields.

  • Comparative Molecular Field Analysis (CoMFA): Calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields on a 3D grid surrounding the aligned ligands[2].

  • Comparative Molecular Similarity Indices Analysis (CoMSIA): Expands on CoMFA by incorporating hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, utilizing a Gaussian-type distance dependence to avoid singularities at grid points[1].

  • Strategic Advantage: Unmatched spatial interpretability. The output 3D contour maps directly instruct medicinal chemists on exactly where to add bulky groups or electronegative atoms to enhance CA IX selectivity.

Machine Learning (ML) QSAR

ML approaches abstract the 3D structure into numerical arrays (molecular descriptors or fingerprints, such as MACCS keys) and employ advanced algorithms to map complex, non-linear structure-activity landscapes[3].

  • Algorithms: Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN).

  • Strategic Advantage: High throughput and robustness. ML models do not require computationally expensive 3D alignments and are highly resilient to structural outliers, making them superior for screening massive, structurally diverse libraries (e.g., the ZINC database)[3].

Experimental Workflows & Self-Validating Protocols

As an application scientist, it is critical to emphasize that a computational protocol is only as reliable as its validation system. Below are the field-proven workflows for both methodologies, highlighting the causality behind each step.

QSAR_Workflow cluster_3D 3D-QSAR (CoMFA/CoMSIA) cluster_ML Machine Learning QSAR Dataset Benzenesulfonamide Dataset (IC50 for CA IX/II) Align 3D Conformational Alignment Dataset->Align Desc Molecular Descriptors (MACCS) Dataset->Desc Fields Steric & Electrostatic Fields Align->Fields PLS Partial Least Squares (PLS) Fields->PLS Validation LOO-CV & External Validation (q², r², r²_pred) PLS->Validation Feat Feature Selection Desc->Feat ML_Model RF / SVM / ANN Training Feat->ML_Model ML_Model->Validation Optimization Lead Optimization (Isoform Selectivity) Validation->Optimization

Fig 1: Comparative workflow of 3D-QSAR vs. Machine Learning QSAR for benzenesulfonamides.

Protocol A: 3D-QSAR (CoMFA/CoMSIA) Pipeline
  • Dataset Curation & Splitting: Compile a dataset of benzenesulfonamides with known IC50​ values for CA IX. Convert to pIC50​ (-log IC50​ ) for linear scaling. Split the dataset into a training set (80%) and a test set (20%) using hierarchical clustering.

    • Causality: Random splitting often clusters structurally identical analogs into the test set, artificially inflating predictive metrics. Clustering ensures the test set evaluates true chemical diversity.

  • Conformational Search & Alignment: Generate 3D conformations using the MMFF94 force field. Align all molecules to the rigid benzenesulfonamide core using a docking-based alignment (e.g., Surflex-Dock into the CA IX active site).

    • Causality: 3D-QSAR assumes that ligands bind in a similar orientation. Misalignment introduces severe noise into the field calculations, rendering the model useless[1].

  • Field Calculation & PLS Regression: Compute CoMFA and CoMSIA fields. Employ Partial Least Squares (PLS) regression to correlate the 3D fields with pIC50​ values.

  • Self-Validation: Perform Leave-One-Out Cross-Validation (LOO-CV). A robust model must yield a cross-validated correlation coefficient ( q2 ) > 0.5 and an optimal number of components (ONC) that minimizes the standard error of estimate (SEE)[2].

Protocol B: Machine Learning QSAR Pipeline
  • Descriptor Generation: Compute 1D, 2D, and 3D molecular descriptors (e.g., MACCS fingerprints, topological indices) for the curated dataset[3].

  • Feature Selection (Dimensionality Reduction): Apply variance thresholding to remove zero-variance descriptors, followed by Recursive Feature Elimination (RFE).

    • Causality: High-dimensional descriptor spaces relative to small dataset sizes lead to the "curse of dimensionality." RFE prevents the model from memorizing noise (overfitting)[3].

  • Model Training & Hyperparameter Tuning: Train an algorithm such as Random Forest (RF). Utilize nested cross-validation to tune hyperparameters (e.g., n_estimators, max_depth).

  • Applicability Domain (AD) Assessment: Define the AD using a Williams plot (standardized residuals vs. leverage).

    • Self-Validation: The model automatically flags predictions for compounds falling outside the AD (leverage > warning leverage h∗ ) as unreliable, ensuring trustworthiness during virtual screening[2].

Comparative Performance Data

To objectively evaluate these paradigms, we benchmark their statistical robustness based on aggregate data from recent benzenesulfonamide optimization campaigns. Higher values of q2 , r2 , and rpred2​ indicate a more reliable and predictive model.

MethodologyAlgorithm / Approach q2 (Cross-validated) r2 (Non-cross-validated) rpred2​ (External)Key Advantage / Limitation
3D-QSAR CoMFA0.5380.9740.565High spatial interpretability / Highly sensitive to alignment[2]
3D-QSAR CoMSIA0.5270.9710.502Captures H-bond & hydrophobic fields / Computationally intensive[2]
ML-QSAR Random Forest (RF)> 0.700> 0.850> 0.700Handles non-linear data well / "Black box" interpretability[3]
ML-QSAR Support Vector Machine> 0.750> 0.900> 0.710Excellent generalization in high dimensions / Requires strict feature scaling[3]

Strategic Recommendations

For drug development professionals optimizing benzenesulfonamide derivatives, a hybrid approach yields the highest success rate:

  • Phase 1 (Hit-to-Lead): Employ Machine Learning QSAR (e.g., SVM or RF with MACCS fingerprints) to rapidly screen large commercial databases (like ZINC) and identify novel scaffolds with predicted high affinity for CA IX[3].

  • Phase 2 (Lead Optimization): Transition to 3D-QSAR (CoMSIA) on the refined subset. The generated 3D contour maps will provide the mechanistic insight required to synthesize highly specific CA IX inhibitors, graphically highlighting the structural divergence needed to avoid CA II binding[1].

Sources

Comparative

A Comprehensive Guide to the Preclinical Evaluation of Novel Anti-Inflammatory Agents: A Head-to-Head Comparison of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide with Established Therapeutics

This guide provides a robust framework for the preclinical assessment of novel anti-inflammatory compounds, using the hypothetical candidate N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide as a case study. We will delin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a robust framework for the preclinical assessment of novel anti-inflammatory compounds, using the hypothetical candidate N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide as a case study. We will delineate a series of comparative assays against established anti-inflammatory drugs—Ibuprofen, Celecoxib, and Dexamethasone—to thoroughly characterize the efficacy and mechanism of action of our compound of interest. The methodologies described herein are designed to provide a comprehensive dataset for researchers, scientists, and drug development professionals.

Introduction to the Comparator Anti-Inflammatory Agents

A thorough understanding of the benchmark drugs is crucial for a meaningful comparison. The selected agents represent three distinct mechanisms of anti-inflammatory action.

  • Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][2][3][4] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2]

  • Celecoxib: This NSAID is a selective COX-2 inhibitor.[5][6][7][8] The selectivity for COX-2 is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the protective functions of COX-1 in the stomach lining.[6][8] Celecoxib's mechanism also involves blocking prostaglandin synthesis to reduce inflammation and pain.[5][7]

  • Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone exerts its anti-inflammatory effects through a different mechanism.[9][10][11] It binds to glucocorticoid receptors, which then translocate to the nucleus to regulate the expression of various genes.[9][10][12] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines like interleukins and tumor necrosis factor-alpha (TNF-α).[12]

Putative Mechanism of Action for N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide

While the specific biological targets of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide are yet to be fully elucidated, its chemical structure as a sulfonamide derivative suggests several potential mechanisms. Sulfonamides are a well-established class of compounds with diverse biological activities. Some have been shown to inhibit pathways involved in inflammation. Given its structure, it is plausible that N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide could act as an inhibitor of pro-inflammatory enzymes or transcription factors. The presence of chloro and methoxy groups can also influence the molecule's interaction with biological targets.[13][14]

The following sections will outline the experimental protocols necessary to test these hypotheses and compare the compound's performance against the established drugs.

In Vitro Comparative Efficacy Studies

In vitro assays are the first line of investigation to determine the direct cellular and molecular effects of a compound.[15][16]

Cyclooxygenase (COX) Enzyme Inhibition Assay

This assay will determine if N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide, like Ibuprofen and Celecoxib, inhibits COX enzymes.

Experimental Protocol:

  • Preparation of Reagents: Purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system to measure prostaglandin E2 (PGE2) production.

  • Assay Procedure:

    • In a 96-well plate, incubate varying concentrations of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide, Ibuprofen, Celecoxib, and a vehicle control with either COX-1 or COX-2 enzyme for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a further 10 minutes.

    • Stop the reaction and measure the amount of PGE2 produced using a competitive ELISA kit.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2.

Hypothetical Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
N-butyl-3,4-dichloro-2-methoxybenzenesulfonamideTo be determinedTo be determinedTo be determined
Ibuprofen~5~10~0.5
Celecoxib>100~0.1>1000
DexamethasoneNo significant inhibitionNo significant inhibitionN/A
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This assay assesses the ability of the compounds to suppress the production of pro-inflammatory cytokines in immune cells.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells or human peripheral blood mononuclear cells (PBMCs).

  • Treatment:

    • Pre-treat the cells with various concentrations of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide, Ibuprofen, Celecoxib, Dexamethasone, or a vehicle control for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) to induce an inflammatory response.

    • Incubate for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and Interleukin-6 (IL-6) using ELISA kits.

  • Data Analysis: Determine the IC50 for the inhibition of each cytokine for all tested compounds.

Hypothetical Data Presentation:

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
N-butyl-3,4-dichloro-2-methoxybenzenesulfonamideTo be determinedTo be determined
Ibuprofen>50>50
Celecoxib>50>50
Dexamethasone~0.01~0.005
NF-κB Nuclear Translocation Assay

This assay investigates whether the anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[17]

Experimental Protocol:

  • Cell Culture and Treatment: Use a cell line with a reporter gene for NF-κB activity or perform immunofluorescence staining for the p65 subunit of NF-κB. Treat the cells as described in the cytokine release assay.

  • Analysis:

    • Reporter Assay: Measure the reporter gene activity (e.g., luciferase) to quantify NF-κB activation.

    • Immunofluorescence: Fix and stain the cells for the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI). Visualize using fluorescence microscopy and quantify the nuclear translocation of p65.

  • Data Analysis: Calculate the IC50 for the inhibition of NF-κB activation or translocation.

Hypothetical Data Presentation:

CompoundNF-κB Inhibition IC50 (µM)
N-butyl-3,4-dichloro-2-methoxybenzenesulfonamideTo be determined
IbuprofenNo significant inhibition
CelecoxibNo significant inhibition
Dexamethasone~0.05

In Vivo Comparative Efficacy Studies

Animal models of inflammation are essential for evaluating the therapeutic potential of a compound in a whole organism.[18][19][20]

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation to assess the anti-inflammatory effects of a compound.[21]

Experimental Protocol:

  • Animal Model: Use male Wistar rats (180-200g).

  • Dosing: Administer N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide, Ibuprofen, Celecoxib, Dexamethasone, or a vehicle control orally at various doses.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Hypothetical Data Presentation:

Compound (Dose)% Inhibition of Paw Edema at 3 hours
N-butyl-3,4-dichloro-2-methoxybenzenesulfonamideTo be determined
Ibuprofen (30 mg/kg)~45%
Celecoxib (10 mg/kg)~50%
Dexamethasone (1 mg/kg)~70%
Collagen-Induced Arthritis in Mice

This model mimics the chronic inflammation and joint destruction seen in rheumatoid arthritis.

Experimental Protocol:

  • Induction of Arthritis: Immunize DBA/1 mice with bovine type II collagen emulsified in Freund's complete adjuvant. A booster injection is given 21 days later.

  • Treatment: Begin oral administration of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide, comparator drugs, or vehicle control at the onset of clinical signs of arthritis and continue daily for a specified period (e.g., 21 days).

  • Assessment:

    • Monitor the clinical score of arthritis (paw swelling, erythema, and joint rigidity) regularly.

    • At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage destruction, and bone erosion.

    • Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).

  • Data Analysis: Compare the arthritis scores, histological damage, and cytokine levels between the treatment groups and the vehicle control group.

Signaling Pathway and Workflow Diagrams

G cluster_nsaid NSAID Mechanism (Ibuprofen & Celecoxib) cluster_steroid Glucocorticoid Mechanism (Dexamethasone) Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammation Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (Selective) Celecoxib->COX2 Inhibits Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds GR_Dex_Complex GR-Dexamethasone Complex GR->GR_Dex_Complex Nucleus Nucleus GR_Dex_Complex->Nucleus Translocates to Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Anti_Inflammatory_Proteins ↑ Anti-Inflammatory Proteins Gene_Expression->Anti_Inflammatory_Proteins Pro_Inflammatory_Cytokines ↓ Pro-Inflammatory Cytokines Gene_Expression->Pro_Inflammatory_Cytokines

Caption: Mechanisms of action for comparator anti-inflammatory drugs.

G start Start: Novel Compound (N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide) in_vitro In Vitro Screening start->in_vitro cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay cytokine_assay LPS-Induced Cytokine Release in_vitro->cytokine_assay nfkB_assay NF-κB Translocation Assay in_vitro->nfkB_assay in_vivo In Vivo Efficacy cox_assay->in_vivo If promising cytokine_assay->in_vivo If promising nfkB_assay->in_vivo If promising acute_model Carrageenan-Induced Paw Edema in_vivo->acute_model chronic_model Collagen-Induced Arthritis in_vivo->chronic_model data_analysis Data Analysis & Comparison acute_model->data_analysis chronic_model->data_analysis end End: Comprehensive Profile data_analysis->end

Caption: Experimental workflow for preclinical evaluation.

Conclusion and Future Directions

This guide outlines a systematic approach to the head-to-head comparison of a novel compound, N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide, with established anti-inflammatory drugs. By employing a combination of in vitro and in vivo assays, researchers can build a comprehensive profile of the compound's efficacy, selectivity, and potential mechanism of action. The data generated from these studies will be instrumental in determining the therapeutic potential of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide and guiding its further development as a novel anti-inflammatory agent. Future studies should also include comprehensive safety and toxicology assessments to complete the preclinical data package.

References

  • Ibuprofen - Wikipedia. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Ibuprofen Mechanism - News-Medical.Net. [Link]

  • How ibuprofen works: Mechanism of action explained - Medical News Today. [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • What is the mechanism of action of Dexamethasone? - Patsnap Synapse. [Link]

  • What is the mechanism of Ibuprofen? - Patsnap Synapse. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • PharmGKB summary: ibuprofen pathways - PMC. [Link]

  • What is the mechanism of action of dexamethasone? - Dr.Oracle. [Link]

  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Dexamethasone - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Dexamethasone (Decadron): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. [Link]

  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed. [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. [Link]

  • Ex Vivo and In Vivo Anti-inflammatory Evaluations of Modulated Flavanones Solutions. [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC. [Link]

  • (PDF) Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid - ResearchGate. [Link]

  • Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells - PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube. [Link]

  • Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors - ResearchGate. [Link]

  • 4-(tert-Butyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-yl] benzenesulfonamide. [Link]

  • N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Effect of the novel non-steroidal antiinflammatory agent N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one on in vitro generation of some inflammatory mediators - PubMed. [Link]

  • Anti-allergic and anti-inflammatory effects of butanol extract from Arctium Lappa L - PMC. [Link]

  • Antioxidant and Anti-Inflammatory Phytochemicals for the Treatment of Inflammatory Bowel Disease: A Systematic Review - MDPI. [Link]

  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations - ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Protocol for N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide

As drug development professionals and analytical chemists scale up the synthesis and evaluation of complex sulfonamide derivatives, the logistical management of hazardous waste becomes a critical operational pillar. N-bu...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists scale up the synthesis and evaluation of complex sulfonamide derivatives, the logistical management of hazardous waste becomes a critical operational pillar. N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide (CAS: 941009-51-4) presents specific disposal challenges due to its unique structural liabilities: a halogenated aromatic ring coupled with a sulfonamide moiety.

This guide provides a self-validating, step-by-step protocol for the safe segregation, containment, and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) guidelines and institutional Environmental Health and Safety (EHS) mandates.

Quantitative Data & Waste Characterization

Before handling disposal, personnel must understand the physical and elemental profile of the compound. The presence of chlorine, nitrogen, and sulfur dictates the downstream destruction methodology.

Table 1: Chemical Profile & Operational Implications

ParameterValue / DesignationOperational Implication
Chemical Name N-butyl-3,4-dichloro-2-methoxybenzenesulfonamidePrimary identifier required on all EHS waste manifests.
CAS Number 941009-51-4Essential for regulatory tracking and incinerator acceptance.
Molecular Formula C11H15Cl2NO3SIndicates the presence of Cl, N, and S heteroatoms.
Halogen Content ~22.7% (Chlorine by mass)Critical: Mandates strict "Halogenated" waste stream segregation.
EPA Waste Code Unlisted Characteristic / F-CodeTreated as characteristic toxic waste; F002 applies if dissolved in restricted halogenated solvents.
Combustion Byproducts HCl, SOx, NOx, CO, CO2Requires destruction in a facility equipped with acid-gas wet scrubbers[1].

The Science of Disposal: Causality & E-E-A-T

Laboratory safety is rooted in understanding why a protocol exists. The disposal of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide is governed by two major mechanistic concerns:

  • Prevention of Dioxin Formation: When chlorinated organic compounds are incinerated at insufficient temperatures, they undergo incomplete combustion, leading to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—some of the most toxic environmental pollutants known[2].

  • Acid Gas Generation: The combustion of the sulfonamide group (-SO2NH-) and the chlorinated aromatic ring generates sulfur oxides (SOx), nitrogen oxides (NOx), and hydrochloric acid (HCl) gas[1].

The Operational Rule: Because of these elemental components, this compound must never be mixed with non-halogenated waste or poured down the drain[3]. Halogenated waste is routed to specialized, RCRA-permitted high-temperature incinerators (operating >1000°C) equipped with alkaline scrubbers to neutralize the resulting acid gases[4][2]. Introducing even a trace amount of this chlorinated compound into a non-halogenated container forces the entire volume to be treated as halogenated waste, exponentially increasing institutional disposal costs and environmental risks[2].

Waste Segregation Workflow

DisposalWorkflow A N-butyl-3,4-dichloro-2- methoxybenzenesulfonamide B Determine Waste State A->B C Solid Waste (Powder/Labware) B->C Solid D Liquid Waste (Solvent Mixtures) B->D Dissolved E Halogenated Organic Waste Container C->E D->E Do not mix with non-halogenated F EPA-Approved Incineration E->F EHS Transfer

Logical workflow for the segregation and disposal of halogenated sulfonamide waste.

Step-by-Step Experimental Protocol for Disposal

To ensure a self-validating safety system, execute the following protocol whenever generating waste containing this compound.

Phase 1: Source Segregation and Containment
  • Determine the Waste Matrix: Identify whether the waste is in solid form (e.g., pure powder, contaminated pipette tips, weighing boats) or dissolved in a liquid solvent (e.g., DMSO, dichloromethane, methanol).

  • Select the Receptacle: Use a chemically compatible, high-density polyethylene (HDPE) or glass container. Ensure the container is structurally sound and features a secure, leak-proof lid[5].

  • Execute Segregation:

    • For Liquids: Pour the solution exclusively into a container explicitly labeled "Halogenated Organic Waste" [6].

    • For Solids: Place contaminated consumables into a designated solid hazardous waste bin. Do not use biohazard bags unless the waste is co-contaminated with biological agents (which requires a separate sterilization evaluation)[4].

Phase 2: Labeling and Satellite Accumulation
  • Immediate Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste. The label must explicitly list "N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide" alongside any solvents used[7].

  • Hazard Identification: Check the boxes for "Toxic" and "Halogenated." If the carrier solvent is flammable (e.g., methanol), also check "Ignitable"[8].

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within a fume hood or ventilated safety cabinet. Always place the primary container inside a secondary containment tray to capture potential leaks[7]. Keep the container tightly closed except when actively adding waste[5].

Phase 3: Spill Response and Decontamination
  • Solid Spills: Do not sweep dry powder, as this aerosolizes the active pharmaceutical ingredient. Gently cover the spill with damp absorbent pads or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Liquid Spills: Apply a universal inert absorbent (e.g., diatomaceous earth or vermiculite) to the spill[5].

  • Decontamination: Wash the affected area with a suitable solvent (e.g., isopropanol) followed by soap and water. Place all contaminated cleanup materials into the solid halogenated waste container[5].

Phase 4: Final EHS Transfer
  • Monitor Limits: Do not exceed the EPA satellite accumulation limits (typically 55 gallons of standard hazardous waste) and never fill liquid containers beyond 90% capacity to allow for vapor expansion[6][8].

  • Request Pickup: Submit a waste transfer request to your institution's EHS department, ensuring the CAS number (941009-51-4) and the exact halogenated nature of the waste are documented to guarantee routing to the correct incineration facility[5].

Sources

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